molecular formula C11H21BrO6 B11935759 Br-PEG4-methyl acetate

Br-PEG4-methyl acetate

Cat. No.: B11935759
M. Wt: 329.18 g/mol
InChI Key: HWNBXYOTWICDGW-UHFFFAOYSA-N
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Description

Br-PEG4-methyl acetate is a useful research compound. Its molecular formula is C11H21BrO6 and its molecular weight is 329.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21BrO6

Molecular Weight

329.18 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3

InChI Key

HWNBXYOTWICDGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Br-PEG4-Methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-methyl acetate (B1210297) is a heterobifunctional chemical linker that has garnered significant attention in the field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), it bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.[1][2] This guide provides an in-depth analysis of the chemical properties of Br-PEG4-methyl acetate, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in its effective application.

The structure of this compound incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased solubility and improved cell permeability to the resulting PROTAC molecule.[3][4] One end of the linker is functionalized with a bromo group, a reactive handle for conjugation with nucleophiles, while the other end features a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification or can be part of the final PROTAC structure.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental conditions, from reaction setup to biological assays.

PropertyValueSource
Molecular Formula C11H21BrO6[5]
Molecular Weight 329.18 g/mol [5]
Appearance Colorless to straw-colored liquid[6][7]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)[8]

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the bromo group and the methyl ester.

Bromo Group Reactivity: The bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions. This is the primary mode of conjugation for this linker. It can react with various nucleophiles, most notably thiols (e.g., from cysteine residues in proteins or ligands), to form stable thioether bonds.[9] The rate of this reaction is dependent on the pH of the medium, with higher pH values generally favoring the deprotonated, more nucleophilic form of the thiol.

Methyl Ester Stability and Reactivity: The methyl ester group is relatively stable under neutral conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[10] The rate of hydrolysis is significantly slower than the reaction of the bromo group with thiols under typical bioconjugation conditions. This differential reactivity allows for selective conjugation at the bromo-end of the linker while preserving the ester functionality if desired. Computational studies on the neutral hydrolysis of methyl acetate suggest a half-life that is very long under physiological conditions, indicating the ester is stable for the duration of most cellular experiments.[11]

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. Below is a representative experimental protocol for the synthesis of a PROTAC using this linker.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (Ligand-SH) containing a thiol group and an E3 ligase ligand (Ligand-NH2) containing a primary amine.

Materials:

  • This compound

  • Target protein ligand with a thiol group (Ligand-SH)

  • E3 ligase ligand with a primary amine (Ligand-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Conjugation of this compound with the Thiol-Containing Ligand

  • Dissolve the thiol-containing ligand (Ligand-SH, 1 equivalent) in anhydrous DMF.

  • Add DIPEA (1.5 equivalents) to the solution.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-S-PEG4-methyl acetate intermediate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the Ligand-S-PEG4-methyl acetate intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA to yield the carboxylic acid derivative, Ligand-S-PEG4-COOH.

Step 3: Amide Coupling with the Amine-Containing Ligand

  • Dissolve the Ligand-S-PEG4-COOH (1 equivalent) and the amine-containing E3 ligase ligand (Ligand-NH2, 1.2 equivalents) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.5 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process initiated by the synthesized molecule containing the this compound linker.

PROTAC_Pathway cluster_ub Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub Conjugation Ub_E2->Ternary Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing the this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_SH Ligand-SH Intermediate1 Ligand-S-PEG4-COOCH3 Ligand_SH->Intermediate1 Br_PEG This compound Br_PEG->Intermediate1 Intermediate2 Ligand-S-PEG4-COOH Intermediate1->Intermediate2 Hydrolysis Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Ligand_NH2 Ligand-NH2 Ligand_NH2->Final_PROTAC Amide Coupling Cell_Culture Cell Culture Final_PROTAC->Cell_Culture Purification & Characterization PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Downstream_Assays Downstream Functional Assays PROTAC_Treatment->Downstream_Assays Degradation_Quantification Degradation Quantification (DC50, Dmax) Western_Blot->Degradation_Quantification

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its well-defined chemical properties, including the reactive bromo group for selective conjugation and the PEG4 spacer for enhancing physicochemical characteristics, make it a popular choice for researchers in drug discovery. A thorough understanding of its reactivity, stability, and handling, as outlined in this guide, is essential for the successful design and synthesis of potent and effective protein degraders. The provided protocols and diagrams serve as a foundational resource for scientists and developers working to harness the power of targeted protein degradation.

References

The Role of Br-PEG4-Methyl Acetate as a Heterobifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of effective bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are of paramount importance. Central to the success of these modalities is the linker, a critical component that connects the targeting moiety to the payload or the E3 ligase ligand. Br-PEG4-methyl acetate (B1210297) has emerged as a versatile heterobifunctional linker, offering a unique combination of reactivity and physicochemical properties that are highly advantageous in the construction of these complex molecules. This technical guide provides a comprehensive overview of the core attributes of Br-PEG4-methyl acetate, its applications, and detailed methodologies for its use in bioconjugation and drug development.

Core Concepts: The Architecture and Functionality of this compound

This compound is a chemical entity featuring a tetraethylene glycol (PEG4) spacer flanked by two distinct reactive functional groups: a bromo group and a methyl ester. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

  • Polyethylene Glycol (PEG) Spacer: The PEG4 chain is a key contributor to the linker's favorable properties. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules.[1][][3] In the context of ADCs and PROTACs, the PEG linker can improve the pharmacokinetic profile, reduce aggregation, and minimize immunogenicity.[1][3][4] The defined length of the PEG4 chain provides a precise spatial separation between the conjugated molecules, which is crucial for optimal biological activity, particularly in the formation of the ternary complex in PROTACs.[][5][6]

  • Bromo Group: The terminal bromo group serves as a reactive site for nucleophilic substitution. It readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form a stable thioether bond.[7][8] This reactivity makes it a valuable tool for site-specific conjugation to antibodies or other proteins.

  • Methyl Ester Group: The methyl ester provides a latent carboxylic acid functionality. It is relatively stable under neutral conditions but can be hydrolyzed to a free carboxylic acid under basic conditions (saponification).[9][10] This carboxylic acid can then be activated to react with amine groups, forming stable amide bonds, a common strategy for attaching payloads or E3 ligase ligands.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of analogous bromo-PEG-acid compounds can provide valuable insights.

PropertyEstimated Value/CharacteristicReference(s)
Molecular Weight 329.18 g/mol (for the corresponding acid)[11]
Solubility Expected to have good solubility in aqueous buffers and a range of organic solvents due to the hydrophilic PEG chain. The PEG component generally enhances the solubility of hydrophobic molecules it is conjugated to.[1][]
Stability The ether linkages of the PEG chain are generally stable. The bromo group is a good leaving group for nucleophilic substitution. The methyl ester is susceptible to hydrolysis under basic conditions.[9][12]
Reactivity The bromo group is reactive towards nucleophiles like thiols. The methyl ester, after hydrolysis to a carboxylic acid, can be activated for reaction with amines.[7][8]

Applications in Drug Development

The unique characteristics of this compound make it a valuable tool in the development of sophisticated therapeutics, particularly in the fields of ADCs and PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[13][14] The linker plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[5][6]

This compound can be utilized in a modular approach for PROTAC synthesis. For instance, the bromo end can be reacted with a thiol-containing E3 ligase ligand, followed by hydrolysis of the methyl ester and subsequent amide coupling with a target protein ligand. The flexibility and hydrophilicity of the PEG4 spacer can help to optimize the geometry of the ternary complex and improve the overall properties of the PROTAC molecule.[1][]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker in an ADC must be stable in circulation but allow for the release of the payload at the target site.

While this compound is more commonly associated with PROTACs, its functionalities can be adapted for ADC development. The bromo group can be used for conjugation to cysteine residues on the antibody. The methyl ester, after conversion to a carboxylic acid, can be linked to a payload containing an amine group. The PEG4 spacer can help to improve the solubility and stability of the ADC.[1][4]

Experimental Protocols

The following are representative protocols for the use of a bromo-PEG-ester linker in the synthesis of a bioconjugate. These protocols are general and may require optimization for specific applications.

Protocol 1: Conjugation of a Bromo-PEG Linker to a Thiol-Containing Protein

This protocol describes the reaction of the bromo group of the linker with a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent like TCEP. Remove the reducing agent by dialysis or using a desalting column. Dissolve the protein in deoxygenated PBS buffer.

  • Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bromo-PEG linker. Incubate for 30 minutes.

  • Purification: Purify the protein-linker conjugate using a desalting column to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Saponification of the Methyl Ester to a Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester group on the protein-linker conjugate to a carboxylic acid.

Materials:

  • Protein-linker conjugate with a methyl ester group

  • Saponification Buffer: 0.1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in water. The final pH should be carefully controlled to avoid protein denaturation.

  • Neutralization Buffer: e.g., 0.1 M HCl

  • Dialysis tubing or desalting column

Procedure:

  • pH Adjustment: Carefully add the saponification buffer to the solution of the protein-linker conjugate to raise the pH to a level sufficient for hydrolysis (typically pH 10-12), while minimizing protein denaturation. This step requires careful optimization.

  • Hydrolysis Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specific duration (e.g., 30 minutes to a few hours), monitoring the reaction progress if possible.

  • Neutralization: Carefully neutralize the reaction mixture by adding the neutralization buffer to bring the pH back to a physiological range (e.g., pH 7.4).

  • Purification: Purify the protein-linker-acid conjugate by dialysis or using a desalting column to remove salts.

  • Characterization: Confirm the hydrolysis of the methyl ester by mass spectrometry.

Protocol 3: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of the newly formed carboxylic acid on the protein-linker conjugate with an amine-containing molecule (e.g., a drug payload or an E3 ligase ligand).

Materials:

  • Protein-linker-acid conjugate

  • Amine-containing molecule

  • Activation Reagent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction Buffer: MES buffer or PBS, pH 6.0-7.5

  • Desalting column for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve the protein-linker-acid conjugate in the reaction buffer. Add a 10-50 molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling Reaction: Add a 10-100 molar excess of the amine-containing molecule to the reaction mixture. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate using a desalting column or other appropriate chromatography techniques to remove excess reagents.

  • Characterization: Characterize the final product using methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine purity.

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and signaling pathways relevant to the application of this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugation to Ligand 1 cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Conjugation to Ligand 2 Br_PEG_Me This compound Conjugate1 Ligand1-S-PEG4-methyl acetate Br_PEG_Me->Conjugate1 Ligand1 E3 Ligase Ligand (with Thiol group) Ligand1->Conjugate1 Conjugate1_hydrolysis Ligand1-S-PEG4-methyl acetate Conjugate2 Ligand1-S-PEG4-COOH Conjugate1_hydrolysis->Conjugate2 Saponification Conjugate2_coupling Ligand1-S-PEG4-COOH PROTAC Final PROTAC Conjugate2_coupling->PROTAC Amide Coupling (EDC/NHS) Ligand2 Target Protein Ligand (with Amine group) Ligand2->PROTAC BRD4_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Inhibition of transcription Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_EGFR_Pathway cluster_Targeting Cellular Targeting and Internalization cluster_Payload_Release Payload Release and Action ADC Anti-EGFR ADC Binding Binding ADC->Binding EGFR EGFR Receptor (on Cancer Cell) EGFR->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

An In-Depth Technical Guide to Br-PEG4-Methyl Acetate: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-methyl acetate (B1210297) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, is a critical determinant of the molecule's overall efficacy. Br-PEG4-methyl acetate, with its defined chain length, terminal functional groups, and advantageous physicochemical properties, serves as a versatile building block in the construction of potent and selective protein degraders.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound, tailored for researchers and professionals in the pharmaceutical and biotechnology sectors.

Core Structure and Physicochemical Properties

This compound, systematically named methyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, possesses a discrete PEG chain of four ethylene (B1197577) glycol units. This structure imparts a balance of hydrophilicity and lipophilicity, which is crucial for optimizing the solubility and cell permeability of the resulting PROTAC molecule. The terminal bromide serves as a reactive handle for conjugation to a nucleophilic group on a target-binding ligand, while the methyl ester provides a stable terminus that can be chemically modified if required.

Physicochemical Data

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that while specific experimental data for this compound is not widely published, the properties of similar short-chain PEG derivatives provide valuable insights.

PropertyValueReference
Molecular Formula C11H21BrO6[1]
Molecular Weight 329.18 g/mol N/A
Appearance Colorless to light yellow liquid[2]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Solubility Soluble in water, DMSO, DMF, and DCM[3]

Note: Some data is inferred from closely related compounds due to limited public availability for this compound itself.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving the protection of a PEG alcohol, followed by bromination and esterification. Below is a representative experimental protocol.

Materials and Reagents:

Procedure:

  • Monoprotection of Tetraethylene Glycol: A common strategy to achieve selective functionalization of one terminus is to use a protecting group. Alternatively, statistical mono-functionalization can be employed by using a molar excess of the diol.

  • Bromination: The free hydroxyl group of the mono-protected or mono-functionalized tetraethylene glycol is then converted to a bromide. This can be achieved using a variety of brominating agents, such as thionyl bromide or phosphorus tribromide, in an appropriate solvent like DCM. The reaction is typically run at low temperatures and then allowed to warm to room temperature.

  • Esterification: The remaining hydroxyl group (after deprotection if necessary) is esterified with methyl bromoacetate.[4] This reaction is often carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like THF to deprotonate the alcohol, which then acts as a nucleophile to displace the bromide from methyl bromoacetate.[4]

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Characterization: The final product should be characterized by 1H NMR and 13C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Application in PROTAC Development: A Workflow

This compound is a key component in the modular synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent coupling of the target-binding and E3 ligase-binding moieties.

Experimental Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC utilizing this compound.

PROTAC_Synthesis_Workflow Experimental Workflow: PROTAC Synthesis cluster_synthesis PROTAC Assembly Start Start: this compound Ligand1_Coupling Couple Target-Binding Ligand (e.g., with a free amine or thiol) Start->Ligand1_Coupling Intermediate_Purification Purify Intermediate 1 Ligand1_Coupling->Intermediate_Purification Ester_Hydrolysis Hydrolyze Methyl Ester to Carboxylic Acid Intermediate_Purification->Ester_Hydrolysis Intermediate2_Purification Purify Intermediate 2 Ester_Hydrolysis->Intermediate2_Purification Ligand2_Coupling Couple E3 Ligase Ligand (e.g., via amide bond formation) Intermediate2_Purification->Ligand2_Coupling Final_Purification Final PROTAC Purification (e.g., HPLC) Ligand2_Coupling->Final_Purification End End: Purified PROTAC Final_Purification->End

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

The Role of this compound in the PROTAC Signaling Pathway

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system. The PEG linker, derived from this compound, plays a crucial role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_pathway Cellular Mechanism PROTAC PROTAC (with PEG4 linker) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Proteasomal Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: The signaling pathway of PROTAC-induced protein degradation, highlighting the central role of the ternary complex.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure and bifunctional nature make it an ideal linker for the construction of PROTACs and other bioconjugates. The PEG4 spacer enhances the drug-like properties of the final molecule, contributing to improved solubility and cell permeability. A thorough understanding of its synthesis and application is essential for the rational design of next-generation targeted protein degraders. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow, further driving innovation in the development of novel therapeutics.

References

In-Depth Technical Guide: Br-PEG4-methyl acetate for Proteolysis-Targeting Chimera (PROTAC) Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Br-PEG4-methyl acetate (B1210297), a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that utilize the cell's own protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of Br-PEG4-methyl acetate, provides a representative experimental protocol for its application in PROTAC synthesis and evaluation, and illustrates the underlying biological pathway.

Physicochemical Properties

This compound is a heterobifunctional linker commonly used in the synthesis of PROTACs. One end of the molecule features a bromo group, a reactive handle for conjugation to a target protein ligand, while the other end possesses a methyl acetate group, which can be hydrolyzed to a carboxylic acid for subsequent reaction with an E3 ligase ligand. The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValueSource
Molecular Formula C11H21BrO6[1]
Molecular Weight 329.18 g/mol [1]
CAS Number Not readily available[2]
Appearance Varies (typically a liquid or oil)
Storage Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1]

Role in PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile PEG-based linker. The PEG component of the linker is crucial as it can increase the water solubility of the PROTAC, which can in turn affect cell permeability and oral absorption. The length of the PEG linker is also a critical parameter that influences the efficiency of target protein degradation.

Experimental Protocols

The following is a representative, multi-step protocol outlining the synthesis of a PROTAC using a bromo-PEG4-acid linker (a derivative of this compound) and the subsequent biological evaluation of the PROTAC's ability to degrade a target protein, using the epigenetic reader protein BRD4 as an example.

Protocol 1: Synthesis of a BRD4-targeting PROTAC

This protocol describes the chemical synthesis of a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Hydrolysis of this compound: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid (Bromo-PEG4-acid) using standard conditions (e.g., lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water).

  • Amide Coupling: The resulting Bromo-PEG4-acid is then coupled to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS).

Step 2: Synthesis of the Final PROTAC

  • Nucleophilic Substitution: The bromo-functionalized end of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand (e.g., a JQ1 analogue, a known BRD4 inhibitor) via a nucleophilic substitution reaction. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate.

  • Purification: The final PROTAC molecule is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical methods such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: Biological Evaluation of the PROTAC

Western Blot Analysis for BRD4 Degradation

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a human cancer cell line (e.g., THP-1, MDA-MB-231, or HeLa).[3]

Materials and Reagents:

  • Human cancer cell line expressing BRD4.[3]

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Ice-cold phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer system.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-BRD4, anti-c-Myc (a downstream target of BRD4), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[3]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.[3]

    • Incubate the membrane with the primary antibody (anti-BRD4, anti-c-Myc, or anti-loading control) overnight at 4°C.[3]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[3]

  • Detection and Analysis: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated from a dose-response curve.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture (e.g., THP-1 cells) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection imaging Chemiluminescent Imaging immunodetection->imaging analysis Data Analysis (DC50 & Dmax Calculation) imaging->analysis end End: Degradation Confirmed analysis->end

Caption: Western blot experimental workflow.[4]

References

An In-Depth Technical Guide to Br-PEG4-Methyl Acetate: Theoretical Properties and Applications in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, chemical descriptors, and practical applications of Br-PEG4-methyl acetate (B1210297), a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols for its derivatization and conjugation, alongside key theoretical data to inform rational drug design.

Core Concepts: The Role of PEG Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and physicochemical properties, such as solubility, significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall drug-like properties of the molecule, including cell permeability and pharmacokinetic profile.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties:

  • Enhanced Solubility : The hydrophilic nature of the repeating ethylene (B1197577) glycol units improves the aqueous solubility of often large and hydrophobic PROTAC molecules.

  • Biocompatibility : PEG is well-tolerated in biological systems, exhibiting low toxicity and immunogenicity.

  • Conformational Flexibility : The rotational freedom of the C-O bonds in the PEG chain allows the linker to adopt various conformations, which can be crucial for achieving a productive ternary complex geometry.

  • Tunable Length : The length of the PEG chain can be precisely controlled to optimize the distance between the POI and E3 ligase binding sites.

Br-PEG4-methyl acetate is a versatile PEG-based linker that offers a balance of these properties, making it a valuable tool for PROTAC synthesis.

Theoretical Properties and Descriptors of this compound

A thorough understanding of the theoretical properties of a linker is essential for the rational design of PROTACs. The following tables summarize the key chemical identifiers and calculated physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound
IdentifierValue
Molecular Formula C11H21BrO6
Molecular Weight 329.18 g/mol [1]
SMILES O=C(OC)COCCOCCOCCOCCBr[1]
Synonyms Bromo-PEG4-methyl ester
Table 2: Calculated Physicochemical Properties and Descriptors for this compound
PropertyValueDescription
logP -0.15A measure of lipophilicity. A negative value indicates hydrophilicity.
Topological Polar Surface Area (TPSA) 71.1 ŲAn indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Acceptors 6The number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors 0The number of atoms that can donate a hydrogen bond.
Rotatable Bonds 13A measure of molecular flexibility.
Molar Refractivity 68.3 cm³A measure of the total polarizability of a mole of a substance.

Note: The values in Table 2 were calculated using online cheminformatics tools based on the SMILES string of this compound.

Experimental Protocols for the Utilization of this compound in PROTAC Synthesis

This compound is a bifunctional linker with a bromo group at one end and a methyl ester at the other. The bromo group can be displaced by a nucleophile (e.g., an amine or thiol on a POI ligand), while the methyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated and coupled to an amine-containing E3 ligase ligand (or vice versa).

The following is a detailed, multi-step protocol for the derivatization of this compound and its subsequent conjugation to form a PROTAC.

Protocol 1: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This procedure converts the methyl ester terminus of the linker to a carboxylic acid, which is necessary for subsequent amide bond formation.

Reagents and Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or dioxane) and water (e.g., a 2:1 or 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.5 - 2.0 eq) in water dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield Br-PEG4-acid. The product can be purified further by flash column chromatography if necessary.

Protocol 2: Activation of the Carboxylic Acid to an NHS Ester

This protocol activates the carboxylic acid for efficient coupling with a primary amine.

Reagents and Materials:

  • Br-PEG4-acid (from Protocol 1)

  • N-Hydroxysuccinimide (NHS) (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Br-PEG4-acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC or EDC (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Br-PEG4-NHS ester. This product is often used in the next step without further purification.

Protocol 3: Conjugation of Br-PEG4-NHS Ester to an Amine-Containing Molecule

This final step couples the activated linker to an amine-containing POI ligand or E3 ligase ligand.

Reagents and Materials:

  • Br-PEG4-NHS ester (from Protocol 2)

  • Amine-containing molecule (e.g., POI-NH2 or E3-Ligase-NH2) (1.0 - 1.2 eq)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) and the crude Br-PEG4-NHS ester (1.1 eq) in anhydrous DMF or DMSO under a nitrogen or argon atmosphere.

  • Add TEA or DIPEA (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final conjugate by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Visualizing Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->PROTAC

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis using this compound

The diagram below outlines the synthetic workflow for utilizing this compound to create a PROTAC.

Synthesis_Workflow start This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid Br-PEG4-Acid hydrolysis->acid activation Step 2: Activation (e.g., NHS, EDC/DCC) acid->activation nhs_ester Br-PEG4-NHS Ester activation->nhs_ester conjugation1 Step 3a: Conjugation (Amine-containing POI Ligand) nhs_ester->conjugation1 intermediate POI Ligand-PEG4-Br conjugation1->intermediate conjugation2 Step 3b: Nucleophilic Substitution (Nucleophile-containing E3 Ligase Ligand) final_protac Final PROTAC conjugation2->final_protac intermediate->conjugation2

Caption: Synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its physicochemical properties, particularly its hydrophilicity and conformational flexibility, can be leveraged to improve the drug-like characteristics of the resulting protein degraders. The experimental protocols provided in this guide offer a practical framework for the chemical manipulation of this linker, enabling its incorporation into a variety of PROTAC designs. By combining the theoretical understanding of the linker's properties with robust synthetic methodologies, researchers can accelerate the development of novel and effective targeted protein degradation therapies.

References

Spectroscopic and Mass Spectrometric Characterization of Br-PEG4-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for the bifunctional molecule, Br-PEG4-methyl acetate (B1210297). This compound is of significant interest to researchers in drug development and related fields due to its utility as a PROTAC® linker. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural confirmation and purity assessment of this molecule.

Chemical Structure and Properties

Br-PEG4-methyl acetate is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal bromine atom and a methyl ester group. The PEG linker provides hydrophilicity, which can improve the solubility and pharmacokinetic properties of molecules to which it is attached.

PropertyValue
Molecular Formula C₁₁H₂₁BrO₆
Molecular Weight 329.18 g/mol
IUPAC Name Methyl 2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)acetate
Structure Br-CH₂-CH₂-(O-CH₂-CH₂)₃-O-CH₂-COOCH₃

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with protons closer to oxygen and bromine atoms appearing at higher chemical shifts (downfield).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80Triplet2HBr-CH₂ -CH₂-O-
~3.75Triplet2HBr-CH₂-CH₂ -O-
~3.65Multiplet12H-O-CH₂ -CH₂ -O- (PEG backbone)
~4.15Singlet2H-O-CH₂ -COOCH₃
~3.70Singlet3H-COOCH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~170C =O (ester carbonyl)
~71-O-C H₂-CH₂-O- (internal PEG carbons)
~70Br-CH₂-C H₂-O-
~69-O-C H₂-COOCH₃
~52-COOC H₃
~30Br-C H₂-CH₂-O-

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful due to the presence of bromine.

m/z (Mass-to-Charge Ratio)Ion SpeciesExpected Relative Abundance
329.05[M+H]⁺ (with ⁷⁹Br)~100%
331.05[M+H]⁺ (with ⁸¹Br)~98%
351.03[M+Na]⁺ (with ⁷⁹Br)High
353.03[M+Na]⁺ (with ⁸¹Br)High (~98% of 351.03)

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is typically used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS), is suitable for this analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 100-500).

  • Infusion: The sample can be directly infused into the mass spectrometer or injected through an LC system.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and their isotopic patterns. The observed mass-to-charge ratios are compared with the calculated values for the expected chemical formula.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Outcome Reactants Starting Materials (e.g., Tetraethylene glycol, Methyl bromoacetate) Reaction Chemical Synthesis (Esterification and Bromination) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Structural Confirmation MS_Analysis Mass Spectrometry (LC-MS) Purification->MS_Analysis Molecular Weight Verification Purity_Check Purity Assessment (e.g., HPLC) Purification->Purity_Check Purity Determination Final_Product Characterized this compound NMR_Analysis->Final_Product MS_Analysis->Final_Product Purity_Check->Final_Product

Caption: A flowchart depicting the synthesis, purification, and analytical characterization of this compound.

The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to orchestrate the formation of a productive ternary complex. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and rational design of next-generation protein degraders.

The Multifaceted Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique and advantageous set of properties upon the PROTAC molecule. Their inherent flexibility and hydrophilicity address some of the most significant challenges in PROTAC development, namely poor solubility and limited cell permeability often associated with these large molecules.[1][]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic, thereby facilitating their formulation and improving bioavailability.[][3][4][5]

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to cellular uptake.[1]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the POI and E3 ligase within the ternary complex.[6][7] An appropriately sized linker can span the distance between the two proteins without inducing steric hindrance, a crucial factor for efficient ubiquitination and subsequent degradation.[7][8]

  • Improved Pharmacokinetics: The incorporation of PEG linkers can positively influence the pharmacokinetic profile of PROTACs. Studies have shown that PEGylation can lead to enhanced bioavailability and a more favorable distribution in vivo.[3][9]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while an excessively long linker can lead to reduced efficacy due to increased conformational entropy and a potential "hook effect," where binary complexes are favored over the productive ternary complex.[10][11] The optimal linker length is therefore a key determinant of a PROTAC's degradation efficiency, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

Below are tables summarizing the impact of PEG linker length on the physicochemical properties and biological activity of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[12]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[12]

Table 3: Comparative Degradation Efficiency of a PI3K/mTOR Dual-Targeting PROTAC with Varying Linkers

PROTACLinker TypeDC50 (PI3Kα, nM)Dmax (PI3Kα, %)DC50 (mTOR, nM)Dmax (mTOR, %)
GP262C8 Alkyl227.471.345.474.9

This table highlights that flexible linkers like alkyl and PEG chains can exhibit superior degradation efficiency.[13]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and methodologies involved in PROTAC development, the following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Produces

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Start Start: Target Identification Design PROTAC Design (Ligand & Linker Selection) Start->Design Synthesis Chemical Synthesis (PEG Linker Conjugation) Design->Synthesis In_Vitro_Eval In Vitro Evaluation Synthesis->In_Vitro_Eval Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET, SPR) In_Vitro_Eval->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay In_Vitro_Eval->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, DC50/Dmax) In_Vitro_Eval->Degradation_Assay In_Vivo_Eval In Vivo Evaluation (Mouse Models) In_Vitro_Eval->In_Vivo_Eval PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Eval->PK_PD_Studies Efficacy_Studies Efficacy Studies (Tumor Xenograft) In_Vivo_Eval->Efficacy_Studies Optimization Lead Optimization In_Vivo_Eval->Optimization Iterative Process End Preclinical Candidate In_Vivo_Eval->End Optimization->Design

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amide bond formation.

Materials:

  • POI ligand with a free carboxylic acid or amine.

  • E3 ligase ligand with an orthogonal functional group (amine or carboxylic acid).

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH).

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Base (e.g., DIPEA, Et3N).

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC, flash chromatography columns).

Procedure:

  • First Coupling Reaction:

    • Dissolve the component with the carboxylic acid (e.g., POI-COOH, 1.0 eq) and the bifunctional PEG linker (e.g., NH2-PEGn-COOH, 1.1 eq) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the intermediate (POI-linker-COOH) by flash chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate (POI-linker-COOH, 1.0 eq) and the component with the amine group (e.g., E3-NH2, 1.1 eq) in anhydrous DMF.

    • Add coupling reagents and a base as described in the first step.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Work up the reaction and purify the final PEGylated PROTAC product using preparative HPLC.

    • Characterize the final product by HRMS and NMR.[1][14]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the POI.

  • PROTAC stock solution in DMSO.

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6][8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

Materials:

  • HEK293 cells.

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • HaloTag® NanoBRET™ 618 Ligand.

  • NanoBRET™ Nano-Glo® Substrate.

  • PROTAC of interest.

  • White, 96-well assay plates.

  • Luminometer capable of measuring BRET signals.

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells in 96-well plates and incubate for 24 hours.[1]

  • Assay Execution:

    • Prepare a serial dilution of the PROTAC in Opti-MEM®.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.[1]

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations.[12]

Conclusion

PEG linkers are a versatile and powerful tool in the design and development of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a linker of choice for many PROTAC-based therapeutic programs. The optimal PEG linker length is a critical parameter that must be carefully evaluated for each PROTAC system. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of PEGylated PROTACs, enabling researchers to rationally design and advance the next generation of targeted protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of PEG linkers will undoubtedly play a central role in unlocking the full therapeutic potential of this exciting modality.

References

Br-PEG4-Methyl Acetate: A Technical Guide for Novel PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a flexible linker.[2] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their advantageous properties.[2][3] This guide focuses on a specific PEG linker, Br-PEG4-methyl acetate (B1210297), and its application in the design of novel PROTACs.

The Role of Br-PEG4-Methyl Acetate in PROTAC Design

This compound is a PEG-based PROTAC linker used in the synthesis of PROTAC molecules.[4][5] Its structure comprises a four-unit polyethylene glycol chain functionalized with a terminal bromine atom and a methyl acetate group. This specific combination of features offers several advantages in PROTAC design:

  • Hydrophilicity and Solubility: The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments, a crucial factor for both in vitro handling and in vivo bioavailability.[3]

  • Linker Length and Flexibility: The four PEG units provide a specific length and flexibility that can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Synthetic Versatility: The terminal bromine atom serves as a reactive handle for conjugation to a POI ligand or an E3 ligase ligand through nucleophilic substitution reactions. The methyl acetate end can be hydrolyzed to a carboxylic acid, providing another point for covalent attachment via amide bond formation.

Chemical Properties of this compound
PropertyValue
Chemical Formula C11H21BrO6
Molecular Weight 329.18 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and other organic solvents

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is conjugated to the POI ligand and the E3 ligase ligand. The following is a generalized synthetic protocol.

Experimental Protocol: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling

Materials:

  • POI ligand with a nucleophilic group (e.g., a phenol (B47542) or thiol)

  • E3 ligase ligand with a primary or secondary amine

  • This compound

  • Potassium carbonate (K2CO3) or similar base

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate)

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

  • Conjugation of this compound to the POI ligand:

    • Dissolve the POI ligand and a slight excess of K2CO3 in DMF.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify the resulting POI-PEG4-methyl acetate intermediate by column chromatography.

  • Hydrolysis of the methyl ester:

    • Dissolve the POI-PEG4-methyl acetate intermediate in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

    • Acidify the reaction mixture with a mild acid (e.g., 1N HCl) and extract the POI-PEG4-acid product.

  • Amide coupling with the E3 ligase ligand:

    • Dissolve the POI-PEG4-acid and the E3 ligase ligand in DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature.

    • Monitor the reaction by LC-MS until completion.

    • Purify the final PROTAC product by preparative HPLC.

Biological Evaluation of PROTACs

The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters to determine are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Experimental Protocol: Western Blot for Determination of DC50 and Dmax

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system for western blots

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

Quantitative Data for a Hypothetical PEG4-Linked PROTAC

Due to the limited publicly available data for PROTACs specifically utilizing the this compound linker, the following table provides illustrative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) with a PEG4 linker.

PROTAC ConstructTargetE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
Hypothetical-PROTAC-1 BRD4PomalidomidePEG415>90HEK293
Hypothetical-PROTAC-2 BRD4VHL LigandPEG425>95HeLa

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective PROTACs. The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC technology.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->POI E3->PROTAC binds Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Linker This compound POI_Ligand->Linker Conjugation E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Conjugation PROTAC Purified PROTAC E3_Ligand->PROTAC Purification Cell_Culture Cell Culture & Treatment PROTAC->Cell_Culture Introduce to Cells Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Signaling_Modulation cluster_pathways Modulating Signaling Pathways PROTAC_Degradation PROTAC-mediated Protein Degradation PARG PARG Inhibition PARG->PROTAC_Degradation Enhances PERK PERK Inhibition PERK->PROTAC_Degradation Enhances HSP90 HSP90 Inhibition HSP90->PROTAC_Degradation Enhances

References

Methodological & Application

Synthesis of PROTACs Utilizing a Br-PEG4-Methyl Acetate Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (the "warhead") and another ligand that recruits an E3 ubiquitin ligase (the "anchor"), connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The Br-PEG4-methyl acetate (B1210297) linker is a versatile building block for PROTAC synthesis. This linker features a terminal bromine atom, a good leaving group for nucleophilic substitution, and a methyl ester that can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation. This application note provides detailed protocols and data for the synthesis and characterization of PROTACs using the Br-PEG4-methyl acetate linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional target protein molecules.[1][4]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Recycling Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular process. The following protocols outline a general two-step synthetic strategy.

Protocol 1: Synthesis of the Linker-Warhead Conjugate

This protocol describes the reaction of the this compound linker with a warhead containing a nucleophilic group, such as a phenol (B47542) or an amine.

Materials:

  • Warhead with a nucleophilic handle (e.g., hydroxyl or amino group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the warhead (1.0 eq) in anhydrous DMF, add K₂CO₃ (for phenols) or DIPEA (for amines) (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure linker-warhead conjugate.

Protocol 2: Hydrolysis of the Methyl Ester

Materials:

  • Linker-warhead conjugate from Protocol 1

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • 1N Hydrochloric acid (HCl)

  • Standard glassware for workup

Procedure:

  • Dissolve the linker-warhead conjugate in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add an excess of LiOH (e.g., 5.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Protocol 3: Final Amide Coupling to the E3 Ligase Ligand

This protocol describes the final coupling of the linker-warhead carboxylic acid to an E3 ligase ligand containing an amine functionality.

Materials:

  • Linker-warhead carboxylic acid from Protocol 2

  • E3 ligase ligand with an amine handle (e.g., pomalidomide (B1683931) derivative)

  • Anhydrous DMF

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the linker-warhead carboxylic acid (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

PROTAC Synthesis and Characterization Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation Warhead Warhead (with Nu:) Step1 Protocol 1: Nucleophilic Substitution Warhead->Step1 Linker This compound Linker->Step1 Intermediate1 Linker-Warhead (Ester) Step1->Intermediate1 Step2 Protocol 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Linker-Warhead (Carboxylic Acid) Step2->Intermediate2 Step3 Protocol 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC LCMS LC-MS Analysis Final_PROTAC->LCMS NMR NMR Spectroscopy Final_PROTAC->NMR Purity HPLC Purity Final_PROTAC->Purity Degradation_Assay Western Blot for Target Degradation Final_PROTAC->Degradation_Assay

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by western blot analysis to determine the concentration at which 50% of the protein is degraded (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs synthesized with PEG4 linkers.

Table 1: Synthetic Yields and Purity of a Representative PROTAC

StepProductYield (%)Purity (HPLC, %)
1Linker-Warhead Conjugate75>95
2Linker-Warhead Carboxylic Acid92>95
3Final PROTAC45>98

Note: Yields are representative and can vary depending on the specific warhead and E3 ligase ligand used.

Table 2: In Vitro Degradation Data for a Representative PEG4-Containing PROTAC

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
Example KinaseCancer Cell Line A25>9024
Example BromodomainCancer Cell Line B10>9518

Data is hypothetical and for illustrative purposes, based on typical values for effective PROTACs.

Conclusion

The this compound linker provides a versatile and efficient means for the synthesis of PROTACs. The protocols outlined in this application note offer a general framework for the construction of these powerful protein degraders. The modular nature of the synthesis allows for the facile combination of different warheads and E3 ligase ligands to generate libraries of PROTACs for structure-activity relationship studies. The incorporation of a PEG4 spacer can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[5] Careful characterization of the final compounds and thorough biological evaluation are essential to identify potent and selective protein degraders for therapeutic development.

References

Application Notes and Protocols for Br-PEG4-methyl acetate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of Br-PEG4-methyl acetate (B1210297), a heterobifunctional linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document outlines the principles of conjugation, detailed experimental protocols for reacting both the bromo and methyl acetate functionalities, and methods for the purification and characterization of the resulting conjugates.

Introduction to Br-PEG4-methyl acetate

This compound is a versatile chemical tool featuring two distinct reactive ends connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This linker is particularly valuable in the field of targeted protein degradation, where it facilitates the synthesis of PROTACs by connecting a target protein ligand to an E3 ubiquitin ligase ligand.[1] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[2][3]

The two reactive ends of this compound offer orthogonal conjugation strategies:

  • Bromo Group: The terminal bromine atom is a good leaving group and readily reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides, through an alkylation reaction to form a stable thioether bond.[4][5]

  • Methyl Acetate Group: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This activation is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Experimental Protocols

This section provides detailed, step-by-step protocols for the two primary conjugation strategies involving this compound.

Protocol 1: Conjugation of the Bromo Group to a Thiol-Containing Molecule

This protocol describes the reaction of the bromo group of this compound with a thiol-containing molecule, such as a cysteine-containing peptide or protein.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 50-100 µM.[6]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or desalting column prior to adding the bromo-PEG linker.[6]

    • To prevent re-oxidation of thiols, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or β-mercaptoethanol in a 100-fold molar excess relative to the this compound to consume any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Conjugation of the Methyl Acetate Group to an Amine-Containing Molecule

This protocol involves a two-step process: first, the hydrolysis of the methyl acetate to a carboxylic acid, and second, the EDC/NHS-mediated coupling of the resulting carboxylic acid to a primary amine on the target molecule.

Step 1: Hydrolysis of the Methyl Acetate Group

Materials:

Procedure:

  • Dissolve the this compound compound (0.01–0.15 mmol) in 1,2-dichloroethane.[7]

  • Add trimethyltin hydroxide (1–10 equivalents).[7]

  • Heat the mixture at 60–80°C and monitor the reaction by Thin Layer Chromatography (TLC) until complete.[7]

  • Concentrate the reaction mixture in vacuo.[7]

  • Redissolve the residue in ethyl acetate.[7]

  • Wash the organic layer with aqueous KHSO4 (0.01 N) or HCl (5%), followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the Br-PEG4-carboxylic acid.[7]

Step 2: EDC/NHS Coupling to an Amine-Containing Molecule

Materials:

  • Br-PEG4-carboxylic acid (from Step 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the Br-PEG4-carboxylic acid in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS for aqueous reactions).[8]

    • Incubate the reaction for 15 minutes at room temperature to form the NHS ester.[8]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated Br-PEG4-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer. A 20-fold molar excess of the activated linker is typically used for labeling 1-10 mg/mL of an antibody.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and byproducts.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the conjugation of this compound. Note that optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Table 1: Reaction of Bromo Group with Thiols

ParameterValueReference
pH7.0 - 7.5[6]
Molar Ratio (Linker:Thiol)10:1 to 50:1[6]
Reaction Time2 hours at RT or overnight at 4°C[6]
Temperature4 - 25°C[6]
Expected YieldVariable (dependent on substrate)-

Table 2: Hydrolysis of Methyl Acetate

ParameterValueReference
ReagentTrimethyltin hydroxide[7]
Molar Ratio (Reagent:Ester)1:1 to 10:1[7]
Solvent1,2-dichloroethane[7]
Temperature60 - 80°C[7]
Reaction TimeMonitored by TLC[7]
Expected Yield>95%[7]

Table 3: EDC/NHS Coupling of Carboxylic Acid to Amines

ParameterValueReference
Activation pH4.7 - 6.0[10]
Coupling pH7.2 - 7.5[10]
Molar Ratio (EDC:Acid)10:1[8]
Molar Ratio (NHS:Acid)25:1[8]
Molar Ratio (Linker:Amine)20:1 (for antibodies)[9]
Reaction Time2 hours at RT or overnight at 4°C[9]
Temperature4 - 25°C[9]
Expected YieldVariable (dependent on substrate)-

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the conjugation of this compound.

Conjugation_Workflow_Thiol cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification Thiol_Molecule Thiol-Containing Molecule Reduction Reduction (optional) with TCEP Thiol_Molecule->Reduction If needed Add_Linker Add this compound Reduction->Add_Linker Reaction Incubate (RT or 4°C) Add_Linker->Reaction Quench Quench with L-cysteine Reaction->Quench Purify Purify (SEC, Dialysis) Quench->Purify Final_Product Thiol-Conjugated Product Purify->Final_Product

Caption: Workflow for the conjugation of this compound to a thiol-containing molecule.

Conjugation_Workflow_Amine cluster_hydrolysis Step 1: Hydrolysis cluster_activation Step 2a: Activation cluster_conjugation Step 2b: Conjugation cluster_purification Step 2c: Purification Start_Material This compound Hydrolysis Hydrolysis with Me3SnOH Start_Material->Hydrolysis Carboxylic_Acid Br-PEG4-carboxylic acid Hydrolysis->Carboxylic_Acid Activation Activate with EDC/NHS Carboxylic_Acid->Activation NHS_Ester Br-PEG4-NHS ester Activation->NHS_Ester Conjugation Incubate (RT or 4°C) NHS_Ester->Conjugation Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugation Quench Quench with Tris or Glycine Conjugation->Quench Purify Purify (SEC, Dialysis) Quench->Purify Final_Product Amine-Conjugated Product Purify->Final_Product

Caption: Workflow for the conjugation of this compound to an amine-containing molecule.

Purification and Characterization

Proper purification and characterization are critical to ensure the quality and efficacy of the final conjugate.

Purification
  • Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight conjugate from smaller, unreacted linkers and reagents.

  • Dialysis/Tangential Flow Filtration (TFF): Useful for buffer exchange and removal of small molecule impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification and analysis of the final conjugate, especially for smaller molecules and peptides.

  • Ion-Exchange Chromatography (IEX): Can be employed to separate conjugated from unconjugated proteins based on changes in their overall charge.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate and determine the degree of labeling.[11][12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight of a protein after conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the final conjugate, particularly for smaller molecules.[13]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a chromophore is present on the linker or molecule, the degree of labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of carboxylic acidOptimize pH for EDC/NHS reaction (pH 4.7-6.0). Use fresh EDC and NHS solutions.
Hydrolysis of NHS esterPerform the conjugation step immediately after activation. Ensure the coupling buffer pH is optimal (7.2-7.5).
Inactive thiol groupsEnsure complete reduction of disulfide bonds. Perform the reaction under an inert atmosphere.
Precipitation of Protein High concentration of organic solventKeep the final concentration of DMF or DMSO below 10%.
Incorrect buffer conditionsEnsure the protein is soluble and stable in the chosen reaction buffer.
Non-specific Binding Reaction with other nucleophilesFor the bromo-group reaction, maintain the pH between 7.0 and 7.5 to favor thiol reactivity.

Conclusion

This compound is a valuable heterobifunctional linker for the synthesis of complex biomolecules, particularly PROTACs. The orthogonal reactivity of its bromo and methyl acetate functionalities allows for controlled, stepwise conjugation to thiol and amine groups, respectively. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can effectively utilize this linker to advance their drug discovery and development efforts.

References

Application Note: Synthesis of E3 Ligase Ligand-Linker Conjugates for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively degrade target proteins of interest (POI).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

This application note provides a detailed protocol for a crucial step in PROTAC synthesis: the bioconjugation of a heterobifunctional PEG linker, Br-PEG4-methyl acetate (B1210297) , to common E3 ligase ligands. This linker features a reactive bromide for conjugation and a methyl ester-protected carboxylic acid, which, after deprotection, serves as the attachment point for a POI ligand. We present protocols for conjugating this linker to ligands for two of the most widely utilized E3 ligases in PROTAC development: Cereblon (CRBN) and von Hippel-Lindau (VHL).[1]

Overview of E3 Ligase Ligands and Linker

The choice of E3 ligase ligand is critical for the efficacy and selectivity of a PROTAC. Ligands for CRBN (e.g., Pomalidomide derivatives) and VHL (e.g., VH032 and its analogues based on a hydroxyproline (B1673980) core) are most frequently used due to their well-characterized binding and favorable drug-like properties.[1][3][4] The Br-PEG4-methyl acetate linker provides a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final PROTAC.[5]

Table 1: Properties of Key Reagents

CompoundStructureM. W. ( g/mol )Reactive Site for Conjugation
This compound Br-(CH₂)₂-(O(CH₂)₂)₃-O-CH₂-COOCH₃327.21Bromo group (for alkylation)
Pomalidomide 273.24Glutarimide N-H (requires functionalization) or Amino group on phthalimide (B116566) ring
Hydroxy-Pomalidomide 289.24Phenolic -OH
VH032 (VHL Ligand) 452.54Phenolic -OH

Note: Pomalidomide itself is typically functionalized to provide a suitable nucleophile for linker attachment. For this protocol, we will use 4-Hydroxy-Pomalidomide as a representative CRBN ligand.

Logical and Experimental Workflow

The synthesis of an E3 ligase ligand-linker conjugate involves a two-step process: alkylation followed by ester hydrolysis. The resulting product is an E3 ligand appended with a PEG linker terminating in a carboxylic acid, ready for coupling with a POI ligand.

G cluster_workflow Experimental Workflow start Select E3 Ligand (e.g., VHL or CRBN Ligand) step1 Step 1: Alkylation Reaction with this compound start->step1 Base (K₂CO₃) Solvent (DMF) step2 Purification 1 (Flash Column Chromatography) step1->step2 step3 Characterization 1 (LC-MS, NMR) step2->step3 step4 Step 2: Ester Hydrolysis step3->step4 step5 Purification 2 (Prep-HPLC) step4->step5 Base (LiOH) Solvent (THF/H₂O) step6 Characterization 2 (LC-MS, NMR) step5->step6 end_product Final Product: E3 Ligand-PEG4-COOH step6->end_product

Caption: A two-step workflow for synthesizing E3 ligand-linker conjugates.

Detailed Experimental Protocols

Protocol 1: Alkylation of VHL Ligand with this compound

This protocol describes the alkylation of the phenolic hydroxyl group on a VHL ligand.

Caption: Reaction scheme for VHL ligand alkylation.

Materials:

  • VHL Ligand (e.g., VH032)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the VHL-O-PEG4-methyl acetate conjugate.[6]

Protocol 2: Alkylation of a CRBN Ligand (4-Hydroxy-Pomalidomide)

This protocol is analogous to the VHL ligand protocol, targeting the phenolic hydroxyl group of 4-Hydroxy-Pomalidomide.

Materials:

  • 4-Hydroxy-Pomalidomide

  • Same additional materials as Protocol 1

Procedure:

  • Follow the exact procedure as outlined in Protocol 1 , substituting the VHL ligand with 4-Hydroxy-Pomalidomide (1.0 eq).

  • Purify the crude product by flash column chromatography to yield the Pomalidomide-O-PEG4-methyl acetate conjugate.

Table 2: Typical Reaction and Purification Conditions

ParameterAlkylation (Protocol 1 & 2)Ester Hydrolysis (Protocol 3)
Base K₂CO₃ (Potassium Carbonate)LiOH (Lithium Hydroxide)
Solvent DMF (N,N-Dimethylformamide)THF / Water (1:1)
Temperature 60 °CRoom Temperature
Reaction Time 12 - 18 hours2 - 4 hours
Purification Method Flash Column ChromatographyPreparative Reverse-Phase HPLC
Typical Yield 60 - 80%85 - 95%
Protocol 3: Saponification (Hydrolysis) of the Methyl Ester

This protocol converts the terminal methyl ester of the PEGylated E3 ligand into a carboxylic acid.

Materials:

  • E3 Ligand-O-PEG4-methyl acetate (from Protocol 1 or 2)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric acid (HCl)

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Dissolve the E3 Ligand-O-PEG4-methyl acetate conjugate (1.0 eq) in a 1:1 mixture of THF and water.

  • Add LiOH (5.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Remove the THF under reduced pressure.

  • The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate), or directly purified.

  • Purify the final product, E3 Ligand-O-PEG4-COOH, by preparative reverse-phase HPLC.[7]

  • Lyophilize the pure fractions to obtain the final product as a solid.

Product Characterization and Data

The identity and purity of the synthesized conjugates should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Representative Analytical Data

CompoundExpected [M+H]⁺ (m/z)Representative ¹H NMR Signals (δ, ppm)
VHL-O-PEG4-methyl acetate 763.93.65 (s, 3H, -OCH₃); 3.50-3.80 (m, 16H, PEG -CH₂-); 4.15 (t, 2H, Ar-O-CH₂-)
VHL-O-PEG4-COOH 749.93.50-3.80 (m, 16H, PEG -CH₂-); 4.15 (t, 2H, Ar-O-CH₂-); (Signal for -OCH₃ at 3.65 ppm disappears)
Pomalidomide-O-PEG4-methyl acetate 600.63.65 (s, 3H, -OCH₃); 3.50-3.80 (m, 16H, PEG -CH₂-); 4.20 (t, 2H, Ar-O-CH₂-)
Pomalidomide-O-PEG4-COOH 586.63.50-3.80 (m, 16H, PEG -CH₂-); 4.20 (t, 2H, Ar-O-CH₂-); (Signal for -OCH₃ at 3.65 ppm disappears)
Note: Representative shifts are illustrative. Actual chemical shifts will depend on the specific E3 ligand structure and solvent used.

PROTAC Mechanism of Action

The synthesized E3 Ligand-PEG4-COOH is an intermediate used to build a complete PROTAC. Once coupled to a POI ligand, the resulting PROTAC hijacks the UPS to induce degradation of the target protein.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Attaching a Warhead to Br-PEG4-methyl acetate for Protein Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A typical PROTAC consists of a "warhead" that binds to the POI, an E3 ligase ligand, and a linker that connects the two. The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a PROTAC using Br-PEG4-methyl acetate (B1210297) as a linker. This versatile linker features a bromo group for conjugation to a warhead and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent attachment to an E3 ligase ligand. The inclusion of a polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[17][38][39]

Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below are representative data for BRD4-targeting PROTACs utilizing PEG linkers, illustrating the expected range of activities.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC-1BRD4Pomalidomide (B1683931) (CRBN)PEG46094MDA-MB-231[8]
PROTAC-2BRD4VHL LigandPEG318>90Mino[4]
PROTAC-3BRD4Pomalidomide (CRBN)PEG-based6286MDA-MB-231[8]
MZ1BRD4VHL LigandPEG-based2>90HeLa[2]
dBET1BRD4Pomalidomide (CRBN)PEG-based14>90HeLa[2]

Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, characterization, and biological evaluation of a PROTAC using Br-PEG4-methyl acetate.

Protocol 1: Synthesis of Warhead-Linker Conjugate

This protocol describes the attachment of an amine-containing warhead to the bromo-functionalized end of the this compound linker via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Amine-containing warhead (e.g., a derivative of a known protein binder)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the warhead-PEG4-methyl acetate conjugate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the conversion of the methyl ester on the warhead-PEG4-methyl acetate conjugate to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.

Materials:

  • Warhead-PEG4-methyl acetate conjugate

  • Lithium hydroxide (B78521) (LiOH) monohydrate

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the warhead-PEG4-methyl acetate conjugate (1.0 eq) in a mixture of THF and water (typically 2:1 or 3:1 v/v).

  • Add LiOH monohydrate (2.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the warhead-PEG4-carboxylic acid. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling to E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the warhead-linker conjugate and an amine-functionalized E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative).

Materials:

  • Warhead-PEG4-carboxylic acid

  • Amine-containing E3 ligase ligand (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the warhead-PEG4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU and DIPEA (or EDC, NHS, and DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Purification and Characterization of the Final PROTAC

Purification by HPLC:

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water).

  • Purify the PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[9][36][43]

  • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, as the mobile phase.

  • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

Characterization by NMR and Mass Spectrometry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra to confirm the structure of the final compound.[5][7][9][12]

  • Mass Spectrometry (MS): Analyze the purified PROTAC by high-resolution mass spectrometry (HRMS) to confirm its molecular weight and elemental composition.[7][12]

Protocol 5: Biological Evaluation - Western Blot for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and then apply the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[10]

Mandatory Visualization

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation Ub Ubiquitin (Ub) Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi E3 E3 Ubiquitin Ligase E2->E3 Transfer Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow

The diagram below outlines the key steps involved in the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Biological Evaluation Start Start: This compound + Amine-Warhead Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate 1: Warhead-PEG4-methyl acetate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate 2: Warhead-PEG4-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC/NHS or HATU) Intermediate2->Step3 E3_Ligand Amine-E3 Ligase Ligand E3_Ligand->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification: RP-HPLC Crude_PROTAC->Purification Characterization Characterization: NMR & Mass Spectrometry Purification->Characterization Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC Cell_Treatment Cell Treatment with PROTAC Pure_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis: Determine DC50 & Dmax Western_Blot->Data_Analysis Result Result: Quantification of Protein Degradation Data_Analysis->Result

Caption: Workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for the Purification of Br-PEG4-methyl acetate containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the purification of PROTACs containing a bromo-polyethylene glycol (PEG)-methyl acetate (B1210297) linker, specifically Br-PEG4-methyl acetate. The inclusion of a short PEG chain can enhance the physicochemical properties of the PROTAC. However, the purification of these molecules can be challenging due to their hybrid nature, often requiring multi-step chromatographic strategies to achieve high purity.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

General Purification Strategy for PEGylated PROTACs

The purification of PROTACs, particularly those containing a flexible PEG linker, often requires a multi-step approach to remove unreacted starting materials, reagents, and byproducts. A typical workflow involves a combination of chromatographic techniques that separate molecules based on size, charge, and hydrophobicity.

Purification_Workflow Crude_Mixture Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude_Mixture->SEC Initial Cleanup (removes small molecules) IEX Ion Exchange Chromatography (IEX) SEC->IEX Fractionation by Charge (removes charged impurities) RP_HPLC Reverse-Phase HPLC (RP-HPLC) IEX->RP_HPLC Final Polishing (high-resolution separation) Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC

Caption: A general multi-step purification workflow for PEGylated PROTACs.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of a PROTAC containing a this compound linker. Optimization of specific parameters such as column choice, mobile phase composition, and gradient profiles will be necessary for each unique PROTAC molecule.

Protocol 1: Size Exclusion Chromatography (SEC) - Initial Cleanup

Objective: To separate the higher molecular weight PROTAC from smaller impurities such as unreacted starting materials, coupling reagents, and cleavage byproducts.

Materials:

  • Crude PROTAC sample

  • SEC column (e.g., Sephadex LH-20, Bio-Beads S-X1)

  • Mobile Phase: An organic solvent in which the PROTAC is soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for fraction analysis

Procedure:

  • Column Preparation: Swell the SEC resin in the chosen mobile phase according to the manufacturer's instructions. Pack the column and equilibrate with at least two column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude PROTAC mixture in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 1-5 mL).

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.

  • Pooling and Concentration: Pool the fractions containing the pure PROTAC and concentrate the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography - Intermediate Purification

Objective: To further purify the PROTAC based on its polarity.

Materials:

  • SEC-purified PROTAC sample

  • Silica (B1680970) gel (or other appropriate stationary phase)

  • Flash chromatography system

  • Mobile Phase: A solvent system optimized by TLC (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in DCM).

  • Fraction collection tubes

  • TLC or LC-MS for fraction analysis

Procedure:

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the PROTAC sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). Alternatively, dissolve the sample and inject it directly onto the column.

  • Elution: Run the chromatography using the predetermined solvent gradient.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Fraction Analysis: Analyze the fractions by TLC or LC-MS.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Polishing

Objective: To achieve high purity of the final PROTAC product.[1]

Materials:

  • Flash-purified PROTAC sample

  • Preparative RP-HPLC system with a UV detector

  • C18 or C8 preparative HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile (B52724) or methanol

  • Fraction collection tubes

  • Analytical HPLC or LC-MS for purity analysis

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent, such as a mixture of the mobile phases or DMSO, and filter through a 0.22 µm syringe filter.

  • Method Development: If necessary, develop a suitable gradient method on an analytical HPLC system to ensure good separation of the PROTAC from any remaining impurities.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample and begin the gradient elution. A typical gradient might run from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired PROTAC, as identified by the UV detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Lyophilization: Pool the pure fractions and freeze-dry to remove the mobile phase and obtain the final product as a solid.

Data Presentation

The following table provides a representative example of a purification summary for a hypothetical PROTAC containing a this compound linker. Actual values will vary depending on the specific PROTAC and the efficiency of each purification step.

Purification StepMass (mg)Purity (%)Recovery (%)Method
Crude Product500~40%100-
Post-SEC220~75%44Sephadex LH-20 (DCM)
Post-Flash Chromatography150~90%30Silica Gel (EtOAc/Hexanes gradient)
Final Product (Post-RP-HPLC) 110 >98% 22 C18 (Water/Acetonitrile with 0.1% TFA)

Conclusion

The purification of PROTACs containing a this compound linker requires a systematic and multi-step approach to achieve the high purity required for biological evaluation. The combination of size exclusion, normal phase, and reverse-phase chromatography provides a robust workflow to remove various impurities. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of each step is crucial for maximizing the yield and purity of the final PROTAC product.

References

Application Notes and Protocols for the Characterization of Br-PEG4-Methyl Acetate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The "Br-PEG4-methyl acetate" moiety represents a common type of linker used in PROTAC design, offering favorable physicochemical properties such as improved solubility and membrane permeability.

This document provides detailed application notes and protocols for the analytical characterization of PROTACs incorporating a Br-PEG4-methyl acetate (B1210297) linker. The methods described herein are essential for confirming the identity, purity, and stability of these molecules, which are critical quality attributes in drug discovery and development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound linker) TernaryComplex PROTAC-POI-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Catalyzes E2 E2-Ub E2->Ubiquitination UbiquitinatedProtein Polyubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Recycling->PROTAC

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Analytical Methods

A comprehensive analytical strategy is crucial for the successful development of PROTACs. The following sections detail the key analytical techniques for characterizing this compound PROTACs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a synthesized PROTAC and for monitoring its stability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for PROTAC analysis.

Experimental Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) HPLC_System HPLC System SamplePrep->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detection UV Detector (e.g., 254 nm) Column->Detection MobilePhase Mobile Phase Gradient (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) MobilePhase->Column DataAnalysis Data Analysis (Peak integration, purity calculation) Detection->DataAnalysis

Caption: A typical experimental workflow for HPLC analysis of PROTACs.

Protocol: RP-HPLC for PROTAC Purity

This protocol provides a general method for the purity analysis of a this compound PROTAC. Optimization of the gradient and other parameters may be necessary for specific PROTACs.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)
Sample Preparation Dissolve sample in DMSO or a suitable solvent to a concentration of 1 mg/mL.

Data Presentation:

PROTAC Batch Retention Time (min) Peak Area (%) Purity (%)
Batch A5.898.598.5
Batch B5.995.295.2
Impurity 13.21.5-
Impurity 27.13.3-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Quantification

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of the synthesized PROTAC and can be developed into a quantitative assay for pharmacokinetic studies.[1][2]

Protocol: LC-MS for PROTAC Identity Confirmation

This protocol outlines a general method for confirming the identity of a this compound PROTAC.

Parameter Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.6 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1500
Sample Preparation Dilute sample from HPLC analysis or prepare a fresh 10 µg/mL solution in 50:50 Acetonitrile:Water.

Data Presentation:

PROTAC Identifier Theoretical Mass (M+H)+ Observed Mass (M+H)+ Mass Error (ppm)
PROTAC-XYZ950.4567950.45710.4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of PROTACs.[3] Both 1H and 13C NMR are used to confirm the chemical structure of the final compound and its intermediates. The presence of the PEG linker will give characteristic signals in the NMR spectrum.

Protocol: NMR for PROTAC Structural Characterization

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d6, CDCl3, or other appropriate deuterated solvent
Techniques 1H NMR, 13C NMR, COSY, HSQC
Sample Preparation Dissolve 5-10 mg of the PROTAC in ~0.6 mL of deuterated solvent.

Expected NMR Signals for this compound Linker:

The this compound linker fragment has characteristic proton (¹H) and carbon (¹³C) NMR signals. The exact chemical shifts will be influenced by the adjacent warhead and E3 ligase ligand moieties.

  • ¹H NMR:

    • A singlet around 3.3 ppm corresponding to the methyl ester protons (-OCH₃).

    • A complex multiplet region between 3.5 and 3.7 ppm corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).

    • A triplet around 3.8 ppm for the methylene (B1212753) group adjacent to the bromine (-CH₂-Br).

    • A singlet around 4.1 ppm for the methylene group of the acetate moiety (-O-CH₂-CO-).

  • ¹³C NMR:

    • A signal around 52 ppm for the methyl ester carbon (-OC H₃).

    • A series of signals between 68 and 72 ppm for the ethylene glycol carbons (-O-C H₂-C H₂-O-).

    • A signal around 30 ppm for the carbon attached to bromine (-C H₂-Br).

    • A signal around 69 ppm for the acetate methylene carbon (-O-C H₂-CO-).

    • A signal around 170 ppm for the ester carbonyl carbon (-C =O).

Data Presentation:

A table summarizing the key ¹H NMR shifts for a hypothetical this compound PROTAC.

Chemical Shift (ppm) Multiplicity Integration Assignment
8.50d2HAromatic (Warhead)
7.80d2HAromatic (E3 Ligand)
............
4.15s2H-O-CH₂-CO- (Linker)
3.82t2H-CH₂-Br (Linker)
3.50-3.70m16H-O-CH₂-CH₂-O- (Linker)
3.31s3H-OCH₃ (Linker)

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound PROTACs. A combination of HPLC, LC-MS, and NMR spectroscopy is essential to ensure the identity, purity, and structural integrity of these complex molecules. The provided protocols serve as a starting point and should be optimized for each specific PROTAC to achieve the best results. Rigorous analytical characterization is a cornerstone of successful PROTAC development, enabling confident progression of these promising therapeutic agents from discovery to clinical application.

References

Application Notes and Protocols for PROTACs with a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG4 Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7] This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[2][4]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][8] Polyethylene glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), are frequently employed in PROTAC design.[][10] PEG linkers can enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to facilitate optimal ternary complex formation.[3][8] The choice of linker length and composition is crucial, as it directly impacts the PROTAC's ability to induce efficient and selective protein degradation.[5][8]

These application notes provide a comprehensive guide to the experimental design and evaluation of PROTACs featuring a PEG4 linker. Detailed protocols for key in vitro and cellular assays are provided to enable researchers to characterize the binding, degradation, and cellular effects of their PROTAC molecules.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, mediated by the PROTAC molecule. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2][7]

PROTAC_Mechanism PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Design and Protocols

A systematic approach is required to evaluate the efficacy of a PROTAC. The following sections outline key experiments and provide detailed protocols.

Experimental_Workflow start PROTAC Synthesis (with PEG4 Linker) biophysical Biophysical Assays start->biophysical cellular Cellular Assays start->cellular binding Binding Affinity (SPR, ITC) biophysical->binding ternary Ternary Complex Formation (TR-FRET, AlphaLISA) biophysical->ternary degradation Protein Degradation (Western Blot, HiBiT) cellular->degradation viability Cell Viability/Apoptosis (MTT, CellTiter-Glo) cellular->viability end Lead Optimization binding->end ternary->end degradation->end viability->end

Figure 2: General Experimental Workflow.

Biophysical Assays

Biophysical assays are crucial for characterizing the direct interactions between the PROTAC, the target protein, and the E3 ligase.

SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase independently.[11][12]

Protocol: SPR Analysis of Binary Interactions

  • Immobilization: Covalently immobilize the purified POI or E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the PEG4-PROTAC in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the PROTAC over the sensor surface and monitor the change in the SPR signal in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the PROTAC.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

TR-FRET assays are used to quantify the formation of the ternary complex in solution.[14]

Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagent Preparation: Label the purified POI and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.

  • Assay Setup: In a microplate, add a fixed concentration of the labeled POI and E3 ligase.

  • PROTAC Titration: Add a serial dilution of the PEG4-PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the ternary complex to form.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high concentrations.[2]

Cellular Assays

Cellular assays are essential to confirm that the PROTAC is cell-permeable and functional within a biological context.

Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[1][15]

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PEG4-PROTAC for a specific duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the POI. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]

  • Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.[15]

Cell viability assays determine the cytotoxic or cytostatic effects of POI degradation.[16][17]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the PEG4-PROTAC for a desired time period (e.g., 72 hours).[18]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.[18]

  • Incubation and Lysis: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[16]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[18]

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison and evaluation of the PROTAC's performance.

Table 1: Biophysical Characterization of PEG4-PROTAC-01

ParameterPOI Binding (KD, nM)E3 Ligase Binding (KD, nM)Ternary Complex Formation (TC50, nM)Cooperativity (α)
PEG4-PROTAC-01 50150252.5

KD values determined by SPR. TC50 represents the concentration of PROTAC required for 50% ternary complex formation as determined by TR-FRET. Cooperativity (α) is a measure of the synergistic binding in the ternary complex.

Table 2: Cellular Activity of PEG4-PROTAC-01

ParameterDC50 (nM)Dmax (%)IC50 (nM)
PEG4-PROTAC-01 20>90%35

DC50 is the concentration for 50% maximal degradation of the POI. Dmax is the maximal degradation of the POI. IC50 is the concentration for 50% inhibition of cell viability.

Signaling Pathway Visualization

Degradation of a target protein, such as a kinase, can have downstream effects on signaling pathways. The following diagram illustrates the impact of degrading a hypothetical kinase involved in a cancer signaling pathway.

Signaling_Pathway cluster_pathway Normal Signaling cluster_inhibition PROTAC Intervention Receptor Receptor Tyrosine Kinase POI_Kinase Target Kinase (POI) Receptor->POI_Kinase Activates Downstream_Kinase Downstream Kinase POI_Kinase->Downstream_Kinase Phosphorylates Degradation Degradation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest PROTAC PEG4-PROTAC PROTAC->POI_Kinase Induces Degradation

Figure 3: Downstream Signaling Effects.

References

Application Notes and Protocols for Br-PEG4-methyl acetate in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Br-PEG4-methyl acetate (B1210297) as a versatile linker in the development of targeted cancer therapies, specifically focusing on its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed protocols and representative data are presented to guide researchers in the synthesis and evaluation of these promising therapeutic modalities.

Introduction to Br-PEG4-methyl acetate

This compound is a heterobifunctional linker that features a bromo group for nucleophilic substitution and a methyl ester for hydrolysis to a carboxylic acid, which can then be activated for amide bond formation. The core of this linker is a discrete four-unit polyethylene (B3416737) glycol (PEG) chain. This PEG component is critical for enhancing the physicochemical properties of the final therapeutic molecule. By increasing hydrophilicity, the PEG4 spacer can improve solubility, reduce aggregation, and favorably modulate the pharmacokinetic profile of both PROTACs and ADCs.[1]

Application 1: Development of PROTACs

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in cancer. A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature and length of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous in optimizing the geometry of the ternary complex. The terminal functional groups allow for the sequential and controlled conjugation of the target-binding ligand and the E3 ligase ligand.

Hypothetical PROTAC Example: Targeting BRD4

To illustrate the application of this compound in PROTAC development, we present a hypothetical PROTAC, "PROTAC-XYZ," designed to target the bromodomain-containing protein 4 (BRD4), a well-established cancer target. In this example, PROTAC-XYZ is synthesized by conjugating a known BRD4 inhibitor to one end of the this compound linker and an E3 ligase ligand, such as pomalidomide, to the other.

Quantitative Data Summary for PROTAC-XYZ (Illustrative)

ParameterValueCell Line
DC₅₀ (Degradation) 50 nMHuman leukemia (MV4-11)
Dₘₐₓ (Max. Degradation) >90%Human leukemia (MV4-11)
IC₅₀ (Proliferation) 100 nMHuman leukemia (MV4-11)

Note: The data presented in this table is for illustrative purposes to demonstrate the expected performance of a PROTAC synthesized with a PEG4 linker and does not represent empirically validated results for a molecule synthesized specifically with this compound.

Experimental Protocol: Synthesis of a Generic PROTAC using this compound

This protocol outlines a general two-step synthesis for a PROTAC.

Step 1: Conjugation of the E3 Ligase Ligand to the Linker

  • Hydrolysis of the Methyl Ester: Dissolve this compound in a mixture of methanol (B129727) and water. Add lithium hydroxide (B78521) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture and extract the resulting carboxylic acid.

  • Amide Coupling: Dissolve the resulting bromo-PEG4-acid (1.0 eq) and an amine-containing E3 ligase ligand (e.g., an aminopomalidomide derivative) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the bromo-PEG4-E3 ligase ligand conjugate by flash column chromatography.

Step 2: Conjugation of the Target Protein Ligand

  • Dissolve the bromo-PEG4-E3 ligase ligand conjugate (1.0 eq) and a target protein ligand containing a nucleophilic group (e.g., a phenol (B47542) or thiol) (1.1 eq) in a suitable solvent such as DMF.

  • Add a non-nucleophilic base (e.g., cesium carbonate) to facilitate the nucleophilic substitution reaction with the bromo group.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by LC-MS).

  • Purify the final PROTAC by preparative reverse-phase HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Target Ligand Conjugation Linker This compound Hydrolysis Hydrolysis (LiOH) Linker->Hydrolysis Bromo_Acid Bromo-PEG4-Acid Hydrolysis->Bromo_Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Bromo_Acid->Amide_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Amide_Coupling Intermediate Bromo-PEG4-E3 Ligase Ligand Amide_Coupling->Intermediate SN_Reaction Nucleophilic Substitution (Cs2CO3) Intermediate->SN_Reaction Target_Ligand Target Protein Ligand (e.g., BRD4 inhibitor) Target_Ligand->SN_Reaction Final_PROTAC Final PROTAC SN_Reaction->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

Application 2: Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload in the target cancer cells.

This compound can be used as a cleavable linker in ADCs. The bromo group can be used to attach the linker to the antibody, often via conjugation to engineered cysteine residues. The ester can be hydrolyzed and the resulting carboxylic acid can be conjugated to a payload containing an amine group. The PEG4 spacer enhances the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, as it can reduce the risk of aggregation and improve the pharmacokinetic properties of the conjugate. It has been mentioned in the context of creating a Trastuzumab-MMAE ADC.[1]

Hypothetical ADC Example: Trastuzumab-MMAE Conjugate

To illustrate this application, we describe a hypothetical ADC where Trastuzumab, an antibody targeting HER2-positive cancer cells, is conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) via the this compound linker.

Quantitative Data Summary for Trastuzumab-PEG4-MMAE (Illustrative)

ParameterValueCell Line
IC₅₀ (Cell Viability) 5 ng/mLHER2-positive breast cancer (SK-BR-3)
In Vivo Efficacy Tumor regressionHER2-positive breast cancer xenograft model
Drug-to-Antibody Ratio (DAR) ~4N/A

Note: The data presented in this table is for illustrative purposes to demonstrate the expected performance of an ADC synthesized with a PEG4 linker and does not represent empirically validated results for a molecule synthesized specifically with this compound.

Experimental Protocol: Synthesis of a Generic ADC using this compound

This protocol outlines a general synthesis for an ADC.

Step 1: Synthesis of the Linker-Payload Moiety

  • Hydrolysis of the Methyl Ester: As described in the PROTAC synthesis, hydrolyze the methyl ester of this compound to obtain the carboxylic acid.

  • Amide Coupling to Payload: Dissolve the bromo-PEG4-acid (1.0 eq) and the payload (e.g., MMAE) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion and purify the bromo-PEG4-payload conjugate.

Step 2: Antibody Conjugation

  • Antibody Reduction (if necessary): For cysteine-based conjugation, partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a mild reducing agent like TCEP.

  • Conjugation Reaction: Add the bromo-PEG4-payload conjugate to the reduced antibody solution. The thiol groups of the cysteine residues will react with the bromo group of the linker.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation Linker This compound Hydrolysis Hydrolysis Linker->Hydrolysis Bromo_Acid Bromo-PEG4-Acid Hydrolysis->Bromo_Acid Amide_Coupling Amide Coupling Bromo_Acid->Amide_Coupling Payload Payload (e.g., MMAE) Payload->Amide_Coupling Linker_Payload Bromo-PEG4-Payload Amide_Coupling->Linker_Payload Conjugation Thiol-Bromo Reaction Linker_Payload->Conjugation Antibody Antibody (e.g., Trastuzumab) Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purification (SEC) Conjugation->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC targeting an intracellular protein for degradation.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-PEG4-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Br-PEG4-methyl acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Br-PEG4-methyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reaction yields. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Br-PEG4-methyl acetate?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group on a PEG4-methyl acetate precursor, followed by a nucleophilic substitution (SN2) reaction with a bromo-containing electrophile. A common route is the reaction of tetraethylene glycol monomethyl ether with a bromoacetyl halide or methyl bromoacetate (B1195939) in the presence of a base.

Q2: I am not getting any product. What are the most critical factors to check first?

A2: If you are not observing any product formation, the most critical factors to verify are:

  • Reagent Quality: Ensure that your starting materials, particularly the base and the bromo-reagent, are not degraded. Anhydrous conditions are often crucial.

  • Base Strength: The base must be strong enough to deprotonate the terminal hydroxyl group of the tetraethylene glycol monomethyl ether.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Q3: My yield is consistently low. What are the most common reasons?

A3: Low yields in this reaction are often attributed to:

  • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, the starting alcohol will not be fully converted to the alkoxide nucleophile.

  • Side Reactions: The most common side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction.

  • Moisture: The presence of water can quench the alkoxide intermediate and hydrolyze the ester group.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact the yield.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • The isolated yield of the desired product is significantly below expectations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Ineffective Base Use a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions.The pKa of the terminal alcohol on the PEG chain requires a sufficiently strong base for complete deprotonation to form the reactive alkoxide. Weaker bases like potassium carbonate (K2CO3) may be less effective.[1][2]
Presence of Water Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).Water will react with strong bases and the alkoxide intermediate, preventing the desired reaction from occurring.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 40 °C, 60 °C).The activation energy for the SN2 reaction may not be met at lower temperatures, leading to a very slow or stalled reaction.[3]
Poor Reagent Quality Verify the purity of starting materials (tetraethylene glycol monomethyl ether and the bromo-reagent) by NMR or other analytical techniques. Use freshly opened or purified reagents.Impurities in the starting materials can interfere with the reaction or lead to the formation of side products.
Problem 2: Significant Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

  • Purification is difficult due to the presence of impurities with similar polarity to the product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Elimination (E2) Side Reaction Lower the reaction temperature. Use a less sterically hindered base if possible.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[3]
Formation of Bis-PEG Ether Use a slight excess of the bromo-reagent relative to the PEG-alcohol. Add the bromo-reagent slowly to the reaction mixture.If the bromo-reagent is difunctional or if there is unreacted starting alcohol, a second substitution can occur, leading to a dimerized PEG byproduct.
Hydrolysis of the Methyl Ester Use a non-nucleophilic, hindered base. Avoid excessively high temperatures or prolonged reaction times in the presence of strong, non-hindered bases. Work up the reaction under neutral or slightly acidic conditions.The methyl ester group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[4][5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of Williamson ether synthesis. Optimization of specific parameters may be required.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add tetraethylene glycol monomethyl ether to the flask. Slowly add a strong base (e.g., 1.1 equivalents of Sodium Hydride, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Substitution: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate (1.05 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this may also promote side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.[6][7]

Data Presentation

Table 1: Effect of Base and Solvent on Yield (Illustrative)
Base (1.1 eq.) Solvent Temperature (°C) Time (h) Approximate Yield (%) Primary Side Product
NaHTHF252470-80Minimal
NaHDMF251875-85Minimal
K2CO3Acetone56 (reflux)4830-40Unreacted Starting Material
t-BuOKTHF251265-75Elimination Product

Note: These are representative yields based on general principles of Williamson ether synthesis and may vary based on specific experimental conditions.

Table 2: 1H NMR Characterization of this compound
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-OCH3 (ether)~3.38s3H
-PEG-CH2 -O-~3.65m12H
-O-CH2 -Br~3.85t2H
-O-CH2 -C(O)-~4.20s2H
-C(O)OCH3 ~3.75s3H

Note: Chemical shifts are approximate and can vary depending on the solvent used for NMR analysis.[8][9][10]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 Tetraethylene glycol monomethyl ether Product This compound Reactant1->Product Nucleophilic Attack Reactant2 Methyl Bromoacetate Reactant2->Product Base Base (e.g., NaH) Base->Reactant1 Deprotonation Solvent Anhydrous Solvent (e.g., THF) Byproduct NaBr + H2 Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Reagent Quality and Anhydrous Conditions Start->Check_Reagents Check_Base Is the Base Strong Enough? Check_Reagents->Check_Base Check_Temp Is the Reaction Temperature Optimal? Check_Base->Check_Temp Optimize_Base Use Stronger Base (e.g., NaH) Check_Base->Optimize_Base No Check_Side_Products Analyze for Side Products (TLC/LC-MS) Check_Temp->Check_Side_Products Optimize_Temp Increase Temperature Incrementally Check_Temp->Optimize_Temp No Address_Elimination Lower Temperature Check_Side_Products->Address_Elimination Elimination Product Observed Address_Hydrolysis Use Non-nucleophilic Base/ Control Reaction Time Check_Side_Products->Address_Hydrolysis Ester Hydrolysis Suspected Optimize_Base->Check_Temp Success Improved Yield Optimize_Temp->Check_Side_Products Address_Elimination->Success Address_Hydrolysis->Success

References

Side reactions and byproducts in Br-PEG4-methyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Br-PEG4-methyl acetate (B1210297). The information provided is based on established principles of organic chemistry, particularly the Williamson ether synthesis, which is the presumed primary synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Br-PEG4-methyl acetate?

A1: The most probable and widely applicable synthetic route is the Williamson ether synthesis. This involves the deprotonation of tetraethylene glycol monomethyl ether (HO-PEG4-Me) with a strong base to form an alkoxide, which is then reacted with methyl bromoacetate (B1195939) to yield the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and lead to hydrolysis of the ester.

  • Temperature: Temperature control is crucial to minimize side reactions. The deprotonation step is often performed at a low temperature, while the substitution reaction may require a slightly elevated temperature.

  • Stoichiometry: The molar ratio of the reactants, particularly the base and the alkylating agent, should be carefully controlled to maximize yield and minimize byproduct formation.

  • Purity of Starting Materials: The purity of tetraethylene glycol monomethyl ether and methyl bromoacetate will directly impact the purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product.

Q4: What are the common impurities found in the final product?

A4: Common impurities may include unreacted starting materials (HO-PEG4-Me and methyl bromoacetate), hydrolysis byproducts, and products of side reactions such as elimination or over-alkylation.[]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or insufficient base.- Use a fresh, high-purity strong base (e.g., NaH). - Ensure proper stoichiometry of the base.
2. Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low reaction temperature.- Gradually increase the reaction temperature after the addition of the alkylating agent and monitor the progress.
Presence of Multiple Spots on TLC (Multiple Products) 1. Over-alkylation of the starting material.- Use a controlled amount of methyl bromoacetate (slight excess is often sufficient).
2. Elimination side reaction.- Use a less hindered base if possible. - Maintain a moderate reaction temperature.[2][3]
3. Hydrolysis of the methyl ester.- Ensure strictly anhydrous conditions. - Use a non-aqueous work-up procedure if possible.
Difficulty in Purifying the Final Product 1. Co-elution of product and starting material.- Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider alternative purification methods like preparative HPLC.
2. Presence of water-soluble byproducts.- Perform an aqueous work-up to remove water-soluble impurities before chromatography.
3. Formation of PEG-related oligomers.- This can be a result of side reactions with residual ethylene (B1197577) oxide from the starting material. Ensure high-purity starting PEG.

Quantitative Data Summary

Parameter Expected Value Notes
Yield of this compound 70-90%Highly dependent on reaction conditions and purity of reagents.
Purity (post-purification) >95%Achievable with careful chromatography.
Unreacted HO-PEG4-Me <5%Can be removed by chromatography.
Methyl bromoacetate and its hydrolysis products <1%Typically removed during work-up and purification.
Elimination Byproducts <2%Minimized by controlling temperature and choice of base.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on the principles of the Williamson ether synthesis. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Tetraethylene glycol monomethyl ether (HO-PEG4-Me)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Under an inert atmosphere (N2 or Ar), add a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF to a solution of tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous THF at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0°C and add methyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A HO-PEG4-Me D Deprotonation (Formation of Alkoxide) A->D B NaH B->D C Methyl Bromoacetate E Williamson Ether Synthesis (SN2 Reaction) C->E D->E F Quenching E->F G Extraction F->G H Purification (Chromatography) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions main Desired Reaction: HO-PEG4-Me + Methyl Bromoacetate -> this compound side1 Hydrolysis of Methyl Bromoacetate (H2O contamination) main->side1 can lead to side2 Elimination Reaction (forms unsaturated byproduct) main->side2 can lead to side3 Over-alkylation (reaction at both ends of PEG) main->side3 can lead to

References

Technical Support Center: Overcoming Steric Hindrance with PEG4 Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing PEG4 linkers to overcome steric hindrance in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTAC ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive interaction of molecules.[1] In PROTACs, this occurs when the physical bulk of the target protein and the E3 ligase, or the PROTAC molecule itself, prevents the formation of a stable and geometrically correct ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This can be caused by bulky chemical groups or unfavorable protein-protein interactions at the interface, ultimately inhibiting the ubiquitination and degradation of the target protein.[1]

Q2: How can a PEG4 linker help overcome steric hindrance?

A2: The linker is a critical component that dictates the geometry and stability of the ternary complex.[1] Flexible linkers, like those containing polyethylene (B3416737) glycol (PEG) chains, allow the target-binding and E3-binding moieties to adopt multiple conformations.[3] A PEG4 linker, specifically, provides sufficient length and flexibility to mitigate minor steric clashes between the target protein and the E3 ligase, allowing them to orient themselves productively for ubiquitin transfer.[] This flexibility can be crucial when the optimal binding pockets on the two proteins are not perfectly aligned.[5]

Q3: What are the common signs that steric hindrance is negatively impacting my PROTAC's activity?

A3: Common indicators of steric hindrance issues include:

  • Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the warhead and E3 ligand.[1]

  • Weak or undetectable ternary complex formation in biophysical assays like SPR, ITC, or FRET.[1]

  • A significant "hook effect" at high PROTAC concentrations, where unproductive binary complexes dominate over the required ternary complex.[1]

  • Negative cooperativity (α < 1), which indicates that the binding of one protein partner impedes the binding of the other.[1]

Q4: Besides overcoming steric hindrance, what are the other advantages of using a PEG4 linker?

A4: PEG linkers, and PEG4 in particular, offer several benefits in PROTAC design:

  • Enhanced Solubility: The repeating ether oxygens in the PEG chain are hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6][7][8]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, a PEG chain can form intramolecular hydrogen bonds that shield polar groups, allowing the PROTAC to adopt a conformation more favorable for traversing the cell membrane.[8][9]

  • Synthetic Accessibility: Monodisperse PEG linkers are readily available and can be easily incorporated into synthetic routes, allowing for systematic changes in linker length to optimize PROTAC activity.[][6]

Q5: Can a PEG4 linker be too long or too short?

A5: Yes, the length of the linker is a critical parameter for PROTAC efficacy.[5]

  • Too Short: A linker that is too short may not provide enough distance to bridge the target protein and E3 ligase effectively, leading to steric clashes.[1]

  • Too Long: An excessively long and flexible linker can lead to a high entropic penalty upon binding, resulting in a less stable ternary complex.[] This can reduce ubiquitination efficiency and subsequent protein degradation.[5] Finding the optimal linker length, often through systematic evaluation of different PEG chain lengths (e.g., PEG2, PEG4, PEG6), is a key step in PROTAC optimization.[]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG4 linker shows low or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal Ternary Complex Geometry The PEG4 linker, while flexible, may not be optimal for achieving a productive conformation for ubiquitination. Solution: Synthesize and test PROTACs with different linker lengths (e.g., PEG2, PEG6) or compositions (e.g., alkyl chains) to alter the distance and orientation between the recruited proteins.[3][10]
Poor Cell Permeability Despite the benefits of PEG, the overall molecule may still be too large or polar to efficiently cross the cell membrane.[10] Solution: Confirm target engagement in cells using assays like CETSA or NanoBRET.[10] If engagement is low, consider medicinal chemistry strategies to improve permeability, such as incorporating rigid moieties or using prodrug approaches to mask polar groups.[8][10]
E3 Ligase Not Expressed or Active The recruited E3 ligase may not be present or active in your chosen cell line. Solution: Confirm the expression and activity of the E3 ligase using Western blotting or qPCR.[3]
PROTAC Instability The PROTAC may be unstable in the cell culture medium or susceptible to metabolic degradation.[5] Solution: Assess the stability of the PROTAC in your experimental conditions using LC-MS. Consider strategies to improve metabolic stability, such as incorporating rigid structural elements like piperazine (B1678402) rings into the linker.[5]

Issue 2: I observe a very pronounced "hook effect" at high PROTAC concentrations.

Possible Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, which inhibits degradation.[3] Solution: The hook effect is an inherent property of the PROTAC mechanism. Focus on determining the optimal concentration range for degradation. A linker that promotes strong positive cooperativity can help mitigate the hook effect.[3]
Poor Cooperativity due to Steric Hindrance The ternary complex may not be stabilized by favorable protein-protein interactions, exacerbating the formation of binary complexes at higher concentrations.[1] Solution: Redesign the linker to improve cooperativity. This can involve altering the linker's exit vector from the warhead or E3 ligand, or changing its length and rigidity to better facilitate stabilizing protein-protein interactions.[1]

Data Presentation

Table 1: Illustrative Data on the Effect of PEG Linker Length on BRD4 Degradation

This table shows a common trend where an optimal linker length provides the best degradation potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC APEG8 (PEG2)15085
PROTAC BPEG12 (PEG4)25>95
PROTAC CPEG16 (PEG6)10090
PROTAC DPEG20 (PEG8)>1000<10
(Note: Data is fictionalized for illustrative purposes based on general trends discussed in the literature.[10])

Table 2: Key Biophysical Parameters for Ternary Complex Analysis

ParameterDescriptionDesirable OutcomeCommon Assays
Binary Affinity (Kd) The dissociation constant for the PROTAC binding to the target protein or the E3 ligase individually.Moderate affinity is often sufficient; extremely high affinity can favor binary complexes.ITC, SPR, FP[1][11]
Ternary Complex Affinity (Kd) The dissociation constant for the formation of the full ternary complex.A low Kd value indicates a stable ternary complex.ITC, SPR[1]
Cooperativity (α) A measure of how the binding of one protein partner affects the binding of the other. It is the ratio of binary to ternary complex binding affinities.α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[1]Calculated from binary and ternary Kd values.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Troubleshooting Low PROTAC Activity Start Low/No Degradation Observed Check_Binding Confirm Binary Binding (SPR, ITC, FP) Start->Check_Binding Check_Ternary Assess Ternary Complex Formation (NanoBRET, FRET) Check_Binding->Check_Ternary Binding OK Redesign Redesign PROTAC (Modify Linker, Warhead, or E3 Ligand) Check_Binding->Redesign Binding Poor Check_Ub Perform Target Ubiquitination Assay Check_Ternary->Check_Ub Complex Forms Check_Ternary->Redesign No Complex Check_Permeability Assess Cell Permeability (e.g., Caco-2, CETSA) Check_Ub->Check_Permeability Ubiquitination Occurs Check_Ub->Redesign No Ubiquitination (Unproductive Complex) Check_Permeability->Redesign Poor Permeability End Further Investigation Check_Permeability->End Permeability OK (Investigate other factors: e.g., efflux, stability)

Caption: A logical workflow for troubleshooting inactive PROTACs.

Steric_Hindrance Overcoming Steric Hindrance with a Flexible Linker cluster_rigid Rigid/Short Linker cluster_flexible Flexible PEG4 Linker POI_1 Target Protein Linker_1 Rigid Linker POI_1->Linker_1 E3_1 E3 Ligase E3_1->Linker_1 Clash Steric Clash! POI_2 Target Protein Linker_2 Flexible Linker POI_2:e->Linker_2:w E3_2 E3 Ligase E3_2:w->Linker_2:e Productive Productive Complex

Caption: A flexible linker allows proteins to avoid clashes.

Experimental Protocols

Protocol 1: General PROTAC Synthesis via Click Chemistry

This protocol describes a general method for the final ligation step to synthesize a PROTAC using a PEG4 linker functionalized with bioorthogonal click chemistry handles (e.g., an azide (B81097) and an alkyne).

  • Preparation: Separately synthesize or obtain the target-binding ligand functionalized with an azide and the E3-binding ligand functionalized with a terminal alkyne.

  • Dissolution: Dissolve the azide-modified ligand (1 equivalent) and the alkyne-functionalized PEG4 linker (1.1 equivalents) in an anhydrous, degassed solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen).

  • SPAAC Reaction: If using a strain-promoted alkyne-azide cycloaddition (SPAAC) linker like BCN-PEG4-alkyne, add the second azide-modified ligand to the reaction. Stir at room temperature for 12-24 hours.

  • CuAAC Reaction: If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the alkyne-modified ligand, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA). Stir at room temperature until completion.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Purification: Upon completion, quench the reaction, dilute with an appropriate solvent, and purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Protocol 2: Western Blot for Protein Degradation Assessment

This assay is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay measures PROTAC-induced proximity of the target protein and E3 ligase in live cells.[3]

  • Cell Line Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).

  • Plating: Plate the transfected cells in a white, 96-well assay plate and incubate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate to allow for ternary complex formation.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate and immediately read the plate on a luminometer capable of sequentially measuring filtered donor (460 nm) and acceptor (618 nm) luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[3]

Protocol 4: Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a PROTAC.[5]

  • Monolayer Culture: Seed Caco-2 cells on Transwell® inserts and allow them to grow and differentiate for ~21 days to form a confluent monolayer, which mimics the intestinal barrier.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Wash the monolayers with pre-warmed transport buffer (HBSS). Add the PROTAC solution to either the apical (A) or basolateral (B) chamber. Add fresh transport buffer to the receiving chamber.

  • Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiving chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[5]

References

Technical Support Center: Enhancing Ternary Complex Formation with Br-PEG4-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Br-PEG4-methyl acetate (B1210297) as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research in targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of Br-PEG4-methyl acetate in PROTAC design?

A1: this compound is a bifunctional linker used in the synthesis of PROTACs. The bromo- group provides a reactive site for conjugation to a warhead (targeting the protein of interest - POI), while the methyl acetate can be hydrolyzed to a carboxylic acid for subsequent coupling to an E3 ligase ligand. The polyethylene (B3416737) glycol (PEG)4 spacer offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[1][2] The length of the PEG4 linker is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[]

Q2: How does the PEG4 linker influence ternary complex formation and protein degradation?

A2: The PEG4 linker plays a crucial role in optimizing the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex.[4] Its flexibility can accommodate the necessary protein-protein interactions for efficient ubiquitination.[1] The length of the linker is a key determinant of PROTAC efficacy; a linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together.[] The hydrophilicity imparted by the PEG moiety can also improve the overall physicochemical properties of the PROTAC.[2]

Q3: What are common challenges when using PEG-based linkers like this compound?

A3: While beneficial, PEG linkers can present challenges. Their hydrophilicity can sometimes negatively impact cell permeability.[1] The flexibility of the PEG chain might lead to unproductive binding conformations or an entropic penalty upon ternary complex formation.[1] Furthermore, PEG linkers can be susceptible to in vivo metabolic degradation, potentially affecting the pharmacokinetic properties of the PROTAC.[5]

Q4: What is the "hook effect" and how does the PEG4 linker relate to it?

A4: The "hook effect" is a phenomenon observed in PROTAC assays where at high concentrations, the degradation efficiency decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker like PEG4 can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no target protein degradation 1. Inefficient Ternary Complex Formation: The PEG4 linker may not be the optimal length or flexibility for the specific POI-E3 ligase pair. 2. Poor Cell Permeability: The hydrophilicity of the PEG4 linker may be hindering passage across the cell membrane.[1] 3. Metabolic Instability: The PEG linker may be rapidly degraded in the cellular environment.[5]1. Synthesize PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6) to identify the optimal spacer. 2. Evaluate ternary complex formation directly using biophysical assays like NanoBRET.[1] 3. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. 4. Assess the metabolic stability of your PROTAC using in vitro assays.[5]
Pronounced "Hook Effect" at low PROTAC concentrations 1. High Affinity Binary Interactions: The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring the formation of binary complexes. 2. Suboptimal Linker Conformation: The PEG4 linker might be adopting conformations that favor binary over ternary complex formation at higher concentrations.[1]1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex. 2. Modify the linker attachment points on the warhead or E3 ligase ligand to alter the conformational dynamics.
Difficulty in PROTAC Synthesis/Purification 1. Low reaction yield during coupling: Incomplete hydrolysis of the methyl acetate or inefficient amide bond formation. 2. Challenges in purification: The hydrophilic nature of the PEG4 linker can sometimes lead to poor chromatographic behavior.1. Ensure complete hydrolysis of the methyl acetate to the carboxylic acid before the coupling step. Use appropriate coupling reagents (e.g., HATU, HOBt). 2. Optimize HPLC purification conditions. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point.[6]

Quantitative Data

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[7] The following table provides illustrative data for a hypothetical PROTAC utilizing a PEG4 linker compared to other linker lengths.

PROTAC Linker Type Target Protein Cell Line DC50 (nM) Dmax (%)
PROTAC-1Alkyl Chain (8 atoms)Protein XCancer Cell Line A15085
PROTAC-2 PEG4 (15 atoms) Protein X Cancer Cell Line A 50 95
PROTAC-3PEG8 (27 atoms)Protein XCancer Cell Line A20080

Note: This data is illustrative and intended for comparative purposes. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, warhead, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Illustrative)

This protocol outlines a general, illustrative procedure for synthesizing a PROTAC using this compound.

Step 1: Conjugation of Warhead to this compound

  • Dissolve the warhead (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) in an appropriate solvent (e.g., DMF).

  • Add a base (e.g., K2CO3 or DIPEA) to the solution.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the warhead-PEG4-methyl acetate conjugate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the warhead-PEG4-methyl acetate conjugate in a mixture of THF and water.

  • Add LiOH (2-3 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the warhead-PEG4-carboxylic acid.

Step 3: Coupling of Warhead-PEG4-acid to E3 Ligase Ligand

  • Dissolve the warhead-PEG4-carboxylic acid and the E3 ligase ligand (containing an amine handle) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC.[8][9]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex induced by the PROTAC.[11][12]

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[13]

  • Compound Treatment:

    • Plate the transfected cells in a white 384-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor (luminescence at 460 nm) and acceptor (fluorescence at >610 nm) signals using a plate reader equipped for BRET measurements.[1]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead Step1 Step 1: Conjugation Warhead->Step1 Br_PEG4_Me This compound Br_PEG4_Me->Step1 Warhead_PEG4_Me Warhead-PEG4-methyl acetate Step1->Warhead_PEG4_Me Step2 Step 2: Hydrolysis Warhead_PEG4_Me->Step2 Warhead_PEG4_Acid Warhead-PEG4-COOH Step2->Warhead_PEG4_Acid Step3 Step 3: Coupling Warhead_PEG4_Acid->Step3 E3_Ligand E3 Ligase Ligand E3_Ligand->Step3 PROTAC Final PROTAC Step3->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Logic Start Low/No Degradation? Check_TC Assess Ternary Complex Formation (e.g., NanoBRET) Start->Check_TC Yes TC_OK Complex Forms? Check_TC->TC_OK Check_Permeability Evaluate Cell Permeability (e.g., Caco-2 assay) TC_OK->Check_Permeability Yes Modify_Linker Modify Linker (Length, Composition) TC_OK->Modify_Linker No Permeability_OK Permeable? Check_Permeability->Permeability_OK Check_Stability Assess Metabolic Stability (e.g., microsome assay) Permeability_OK->Check_Stability Yes Permeability_OK->Modify_Linker No Modify_Warhead Modify Warhead/ E3 Ligand Check_Stability->Modify_Warhead No Success Improved Degradation Check_Stability->Success Yes Modify_Linker->Start Modify_Warhead->Start

Caption: A logical workflow for troubleshooting low PROTAC activity.

References

Technical Support Center: Refinement of Reaction Stoichiometry for Br-PEG4-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-methyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is Br-PEG4-methyl acetate and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal bromo group and a methyl ester. The bromo group serves as a good leaving group for nucleophilic substitution reactions, making it reactive towards functional groups like thiols and amines. The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle. Its primary application is in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it acts as a flexible spacer to connect a target-binding ligand and an E3 ligase-recruiting ligand.

Q2: What are the key reactive sites on this compound?

There are two primary reactive sites:

  • Bromo Group: Susceptible to nucleophilic attack by thiols (to form a thioether bond) and amines (to form an amine bond).

  • Methyl Ester Group: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with amines.

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Hydrolysis of the methyl ester: This can occur if the reaction conditions are too acidic or basic, or if the reaction is run in an aqueous buffer for an extended period.[1][2][3]

  • Reaction with buffer components: Buffers containing primary amines (e.g., Tris) can compete with the desired nucleophile for reaction with the bromo group.[4][5]

  • Oxidation of thiol-containing reactants: If reacting with a thiol, oxidation to a disulfide can occur, reducing the amount of available nucleophile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Potential Cause Troubleshooting Step Recommended Stoichiometry/Conditions
Suboptimal Stoichiometry Titrate the molar ratio of the nucleophile (amine or thiol) to this compound.Start with a 1.1 to 1.5-fold molar excess of the nucleophile.
Inefficient Reaction Conditions Optimize the pH of the reaction buffer. For thiols, a pH of 7.0-8.5 is generally recommended. For amines, a pH of 8.0-9.0 is often optimal.Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.
Hydrolysis of the Methyl Ester If the subsequent step involves the ester, avoid harsh acidic or basic conditions.Monitor the reaction progress by LC-MS to check for the presence of the hydrolyzed product.
Reactant Degradation Ensure the stability of your nucleophile, especially if it is a thiol prone to oxidation.Prepare solutions of thiol-containing molecules fresh and consider degassing the buffer.
Issue 2: Presence of Multiple Products or Impurities
Potential Cause Troubleshooting Step Recommended Action
Reaction with Buffer Avoid buffers with primary amines like Tris.Switch to a non-nucleophilic buffer like PBS or HEPES.[4][5]
Side Reaction with Ester Group If the ester is not the intended reaction site, minimize reaction time and avoid pH extremes.Use a protecting group strategy if the ester is particularly labile in your system.[6]
Incomplete Reaction Increase the reaction time or the molar excess of the nucleophile.Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Difficult Purification Optimize the purification method.Size exclusion chromatography (SEC) or reverse-phase HPLC are often effective for purifying PEGylated products.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Thiol Nucleophile
  • Reactant Preparation:

    • Dissolve the thiol-containing compound in a suitable buffer (e.g., PBS at pH 7.4).

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10%.

  • Stoichiometry:

    • Use a 1.1 to 1.5-fold molar excess of the thiol-containing compound relative to this compound.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC or SEC.

Protocol 2: General Procedure for Reaction with an Amine Nucleophile
  • Reactant Preparation:

    • Dissolve the amine-containing compound in a suitable buffer (e.g., PBS at pH 8.0-8.5).

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the reaction mixture.

  • Stoichiometry:

    • Use a 1.2 to 2.0-fold molar excess of the amine-containing compound.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • The reaction time may be longer than for thiols, ranging from 4 to 24 hours. Monitor progress by LC-MS or TLC.

  • Work-up and Purification:

    • Purify the conjugate using reverse-phase HPLC or SEC.

Visualizations

Reaction_Pathway Br_PEG This compound Product Conjugated Product Br_PEG->Product Nucleophilic Substitution Hydrolyzed_Product Hydrolyzed Linker Br_PEG->Hydrolyzed_Product Side Reaction Nucleophile Nucleophile (Amine or Thiol) Nucleophile->Product Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Hydrolyzed_Product

Caption: General reaction pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Check_pH Check Reaction pH Check_Stoichiometry->Check_pH If stoichiometry is correct Check_Buffer Check Buffer Composition Check_pH->Check_Buffer If pH is optimal Check_Purity Analyze Purity of Starting Materials Check_Buffer->Check_Purity If buffer is non-nucleophilic Optimize_Purification Optimize Purification Check_Purity->Optimize_Purification If starting materials are pure Success Successful Conjugation Optimize_Purification->Success

Caption: Troubleshooting workflow for suboptimal reactions.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG3 and PEG4 Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, profoundly influences the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs synthesized with linkers derived from Br-PEG4-methyl acetate (B1210297) and Br-PEG3-methyl acetate, supported by representative experimental data, to inform researchers in the optimization of their degradation platforms.

The length and composition of the linker are not merely spacers but key determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, whereas an excessively long linker may result in inefficient ubiquitination.[2][] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][4]

Comparative Efficacy: PEG3 vs. PEG4 Linkers

To illustrate the impact of a single ethylene (B1197577) glycol unit difference, we present a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[2] These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3 and PEG4).

Data Presentation

The following tables summarize the key performance indicators for this comparative series of BRD4-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[2][5]

Table 2: Cellular Permeability and Target Engagement

LinkerPermeability (Pe) (10⁻⁶ cm/s)NanoBRET Target Engagement (IC50, nM)
PEG34.535
PEG43.825

Table 3: Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Half-life (t½, hours)
PEG3304.2
PEG4253.8

The representative data highlights that for BRD4 degradation, the PROTAC with a PEG4 linker demonstrates superior performance with a lower DC50 value and a higher Dmax compared to the PEG3-linked PROTAC.[2] This suggests that the additional PEG unit in the linker allows for a more optimal conformation of the ternary complex, leading to more efficient degradation. However, this increase in efficacy is accompanied by a slight decrease in cell permeability and oral bioavailability, a common trade-off with increasing linker length and hydrophilicity.[]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) after treatment with PROTACs.

Protocol:

  • Cell Culture: Human cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.[6]

  • Treatment: Cells are treated with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 8 hours).[6]

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the target protein levels are normalized to the loading control.[6]

NanoBRET Target Engagement Assay

Objective: To measure the binding of PROTACs to the target protein in living cells.[2]

Protocol:

  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding the target protein fused to NanoLuc luciferase (e.g., BRD4-NanoLuc) and a HaloTag-fused E3 ligase (e.g., VHL-HaloTag).[2]

  • Cell Plating: Transfected cells are plated in a 96-well plate.

  • Treatment: Cells are treated with the NanoBRET tracer and varying concentrations of the PROTACs.

  • Signal Measurement: The luminescence and fluorescence signals are measured using a plate reader. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: The IC50 values are determined by plotting the BRET ratio against the PROTAC concentration.

Caco-2 Permeability Assay

Objective: To assess the cell permeability of the PROTACs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a permeable filter support in a transwell plate and cultured for 21 days to form a confluent monolayer.

  • Treatment: The PROTAC is added to the apical (donor) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (acceptor) side at various time points.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[2]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Pharmacokinetic Study in Mice

Objective: To evaluate the in vivo pharmacokinetic properties of the PROTACs.

Protocol:

  • Dosing: Male BALB/c mice are administered a single oral dose of the PROTACs formulated in a suitable vehicle.[2]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[2]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as half-life and oral bioavailability are calculated using appropriate software.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., PEG3 or PEG4 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Adds Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (PEG3 & PEG4 linkers) Degradation_Assay Western Blot (DC50 & Dmax) Synthesis->Degradation_Assay Binding_Assay NanoBRET (Target Engagement) Synthesis->Binding_Assay Permeability_Assay Caco-2 Assay (Cell Permeability) Synthesis->Permeability_Assay PK_Study Pharmacokinetic Study (Mice) Degradation_Assay->PK_Study Lead Candidate Selection Data_Analysis Data Analysis (Bioavailability, Half-life) PK_Study->Data_Analysis

Caption: Experimental workflow for comparing PROTAC efficacy.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented representative data for BRD4-targeting PROTACs demonstrates that even a subtle change, such as extending the linker from a PEG3 to a PEG4, can significantly impact degradation potency. While the PEG4 linker showed superior degradation, it is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[7] Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. Researchers and drug developers should consider a comprehensive approach to linker design, balancing degradation efficiency with crucial drug-like properties such as cell permeability and pharmacokinetics.

References

A Comparative Guide to PROTAC Linkers: Br-PEG4-methyl acetate vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for addressing previously "undruggable" targets. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but an active modulator of a PROTAC's physicochemical properties and biological activity. This guide provides a comprehensive comparison of two common flexible linker types: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Br-PEG4-methyl acetate (B1210297), and traditional alkyl linkers.

Executive Summary

The choice between a PEG-based linker like Br-PEG4-methyl acetate and an alkyl linker is a critical decision in PROTAC design, with significant implications for a molecule's therapeutic potential. PEG linkers are generally favored for their ability to enhance solubility and provide favorable conformational flexibility, which can lead to improved ternary complex formation and degradation efficiency. In contrast, alkyl linkers, while synthetically straightforward, are more hydrophobic, which can enhance cell permeability but may negatively impact solubility and lead to challenges in formulation and in vivo applications. The optimal linker choice is target-dependent and often requires empirical validation.

Overview of Linker Properties

The chemical composition of the linker directly influences key drug-like properties of the PROTAC molecule.

This compound is a bifunctional linker featuring a tetraethylene glycol (PEG4) chain. The PEG component imparts hydrophilicity, which can significantly improve the aqueous solubility of the final PROTAC molecule.[1][2] This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic. The flexibility of the PEG chain can also be beneficial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]

Alkyl linkers are composed of saturated hydrocarbon chains and are generally more hydrophobic than their PEG counterparts.[1][4] This hydrophobicity can improve cell membrane permeability, a crucial factor for targeting intracellular proteins.[4] However, it often comes at the cost of reduced aqueous solubility.[1][5]

A summary of the key characteristics of each linker type is presented below:

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Polyethylene glycol chainSaturated hydrocarbon chain
Solubility Generally enhances aqueous solubility[6][7]Generally lower aqueous solubility[1][5]
Permeability Can be modulated; folding may aid permeability[2][8]Generally higher hydrophobicity can increase permeability[4]
Flexibility High, with a propensity for folded conformations[8][9]High, with a tendency for extended conformations[9]
Metabolic Stability Can be susceptible to oxidative metabolism[10]Can be susceptible to oxidative metabolism[10]
Synthesis Readily available building blocks for modular synthesis[11]Synthetically accessible and straightforward to incorporate[1][12]

Quantitative Comparison of PROTAC Performance

The choice of linker can significantly impact the degradation efficiency, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), as well as cell viability (IC50). The following tables summarize illustrative data from various studies, highlighting the influence of linker type and length on these key parameters. It is important to note that this is not a direct head-to-head comparison of this compound with an alkyl linker on the same PROTAC, but rather a collection of representative data.

Table 1: Illustrative Degradation Efficiency of PROTACs with PEG vs. Alkyl Linkers

TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
BRD4Alkyl~12>1000<20Varies
BRD4PEG2~850055Varies
BRD4PEG4~1425070Varies
ERαAlkyl16Optimal-Varies
ERαAlkyl<16 or >16Reduced Efficacy-Varies
TBK1Alkyl/Ether<12No degradation-THP-1
TBK1Alkyl/Ether21396THP-1

Data is illustrative and compiled from various sources in the literature.[1][10] DC50 and Dmax values are highly dependent on the specific PROTAC, target, and cell line used.

Table 2: Illustrative Physicochemical Properties and Permeability of PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPPermeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl785.94.22.5
PROTAC BPEG2831.93.51.8
PROTAC CPEG4919.02.81.1

Data is illustrative and compiled from publicly available research.[2] cLogP is the calculated octanol-water partition coefficient.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for linker evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis_PEG Synthesize PROTAC with this compound Degradation_Assay Western Blot for DC50 and Dmax Synthesis_PEG->Degradation_Assay Viability_Assay MTS/MTT Assay for Cell Viability (IC50) Synthesis_PEG->Viability_Assay Solubility_Assay Solubility Assay Synthesis_PEG->Solubility_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Synthesis_PEG->Permeability_Assay Synthesis_Alkyl Synthesize PROTAC with Alkyl Linker Synthesis_Alkyl->Degradation_Assay Synthesis_Alkyl->Viability_Assay Synthesis_Alkyl->Solubility_Assay Synthesis_Alkyl->Permeability_Assay Data_Comparison Compare DC50, Dmax, IC50, Solubility, and Permeability Degradation_Assay->Data_Comparison Viability_Assay->Data_Comparison Solubility_Assay->Data_Comparison Permeability_Assay->Data_Comparison Conclusion Select Optimal Linker Data_Comparison->Conclusion

Workflow for Linker Comparison

Detailed Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a representative synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Materials:

  • POI ligand with a suitable functional group (e.g., a primary or secondary amine).

  • E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).

  • This compound.

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC).

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to this compound.

    • Dissolve the E3 ligase ligand (with a carboxylic acid) (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

  • Step 2: Coupling of POI Ligand to the Intermediate.

    • The bromo group on the PEG linker can be displaced by a nucleophilic group on the POI ligand (e.g., a phenol (B47542) or amine).

    • Dissolve the E3 ligase-linker intermediate (1 eq) and the POI ligand (1.1 eq) in a suitable solvent like DMF.

    • Add a base such as potassium carbonate or cesium carbonate (2-3 eq).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

    • Monitor the reaction by LC-MS.

    • After completion, perform an aqueous workup and extract the final PROTAC.

    • Purify the final PROTAC by preparative HPLC.

  • Step 3: Deprotection (if necessary).

    • The methyl acetate group on the linker may need to be hydrolyzed to a carboxylic acid for certain applications or further modifications. This can be achieved using standard saponification conditions (e.g., LiOH in THF/water).

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[13][14]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[15][16]

Materials:

  • Cell line of interest.

  • PROTAC compound.

  • 96-well plates.

  • MTS reagent containing PES.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The choice between a this compound linker and an alkyl linker is a nuanced decision that requires careful consideration of the specific goals of the PROTAC development program. PEG linkers offer distinct advantages in terms of enhancing solubility and potentially improving degradation efficacy through favorable conformational dynamics. Alkyl linkers, while offering a straightforward synthetic route and potentially better cell permeability, may pose challenges related to solubility. Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a variety of linker types and lengths is essential for the development of potent and effective PROTACs.

References

Validation of Br-PEG4-methyl acetate PROTAC activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of a hypothetical BET-targeting PROTAC, Br-PEG4-methyl acetate (B1210297), with well-established alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in designing and interpreting in vitro validation studies for novel PROTAC molecules.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The validation of a PROTAC's in vitro activity is a critical step in its development. This process typically involves a series of assays to confirm target engagement, degradation of the target protein, and the functional consequences of this degradation.

Comparative Analysis of BET-Targeting PROTACs

While specific data for "Br-PEG4-methyl acetate PROTAC" is not publicly available, we can infer its likely target and compare its expected performance to well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as dBET1 and MZ1. The "Br" likely signifies a bromodomain-binding moiety. For a broader perspective, we also include data for ARV-110, a PROTAC targeting the Androgen Receptor (AR).

Table 1: In Vitro Performance of Representative PROTACs

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (Degradation)IC50 (Inhibition)Binding Affinity (Kd)Reference
dBET1 BET Bromodomains (BRD2, BRD3, BRD4)Cereblon (CRBN)Breast cancer cells430 nM--
MV4;11 (AML)<100 nM0.14 µM (24h)-[1][2]
MZ1 BRD4 (preferential)von Hippel-Lindau (VHL)H661/H838 cells8 nM / 23 nM-BRD4 BD1/2: 382/120 nM[3][4]
ABC DLBCL cells-49 nM (72h)BRD2 BD1/2: 307/228 nM[5][6]
BRD3 BD1/2: 119/115 nM[3]
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)VCaP (prostate cancer)~1 nM--[7][8]
LNCaP (prostate cancer)< 1 nM--[9]

Note: DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the cell line, treatment duration, and assay conditions. Binding affinity (Kd) is determined for the interaction with the target protein's domains.

Experimental Protocols for In Vitro PROTAC Validation

Here are detailed methodologies for key experiments to validate the in vitro activity of a novel PROTAC.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. The DC50 value can be determined by plotting the degradation percentage against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Target Engagement Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd) of the PROTAC's warhead to the target protein.

Protocol:

  • Protein and Ligand Preparation: Purify the recombinant target protein domain and the PROTAC's target-binding ligand. Prepare solutions of both in a suitable buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fit this data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing PROTAC Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., this compound) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Target Protein (POI) (e.g., BET Bromodomain) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_bound E3 E3->E3_bound PROTAC_bound->POI_bound Binds PROTAC_bound->E3_bound Recruits Proteasome Proteasome POI_bound->Proteasome Degradation E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of Action for a PROTAC molecule.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry & DC50) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The in vitro validation of a novel PROTAC, such as the hypothetical this compound, requires a systematic approach involving multiple assays. By comparing its performance metrics (DC50, IC50) to those of well-established PROTACs like dBET1 and MZ1, researchers can benchmark the efficacy and potency of their new molecule. The detailed experimental protocols provided in this guide serve as a foundation for conducting these critical validation studies. Effective visualization of the underlying mechanisms and workflows can further aid in the communication and understanding of the experimental results.

References

Navigating the Cellular Maze: A Comparative Guide to Cellular Uptake and Permeability Assays for PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular entry of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. The large size and complex structure of PROTACs, often further complicated by PEGylation to improve solubility and pharmacokinetic properties, present unique challenges for cellular uptake and permeability. This guide provides a comprehensive comparison of key assays used to evaluate these parameters, complete with experimental data, detailed protocols, and workflow visualizations to aid in assay selection and data interpretation.

The unique bivalent nature of PROTACs, which allows them to simultaneously engage a target protein and an E3 ubiquitin ligase, often places them "beyond the rule of five," leading to poor passive diffusion across the cell membrane.[1][2] PEGylation, a common strategy to enhance the drug-like properties of PROTACs, can further influence their permeability, sometimes in counterintuitive ways.[3][4] Therefore, robust and appropriate assays are essential to accurately predict the intracellular exposure and subsequent efficacy of these promising therapeutic agents.

Comparative Analysis of Permeability Assays

Several in vitro methods are employed to assess the cellular permeability of PROTACs, ranging from cell-free assays that model passive diffusion to cell-based assays that encompass active transport and efflux mechanisms.[5] The choice of assay depends on the specific questions being addressed, the stage of drug development, and the desired throughput.

Key Permeability Assays at a Glance
Assay TypePrincipleKey InsightsThroughputLimitations
Parallel Artificial Membrane Permeability Assay (PAMPA) Measures passive diffusion across an artificial lipid membrane.[5][6]Predicts passive transcellular permeability.[6]HighDoes not account for active transport or efflux. May not accurately predict in vivo absorption for compounds that are substrates of transporters.[6][7]
Caco-2 Permeability Assay Utilizes a monolayer of differentiated Caco-2 cells, mimicking the human intestinal epithelium.[5][8]Assesses passive diffusion, active transport, and efflux. Provides an efflux ratio to identify substrates of transporters like P-glycoprotein.[8]MediumCan be time-consuming (typically 21 days for cell differentiation, though accelerated 5-day protocols exist).[9] Low solubility and nonspecific binding can lead to inaccurate results.[7]
NanoBRET™ Target Engagement Assay Measures the binding of a PROTAC to its target E3 ligase (e.g., VHL or CRBN) inside living cells.[1][10]Provides a quantitative measure of intracellular target engagement, which is an indirect but powerful indicator of cell permeability and availability.[1][11]HighRequires genetic modification of cells to express a NanoLuc®-E3 ligase fusion protein. Measures target engagement, not direct permeability.[12]
LC-MS/MS-Based Cellular Uptake Assay Directly quantifies the intracellular concentration of the PROTAC using liquid chromatography-tandem mass spectrometry.[13][14]Provides a direct and highly sensitive measurement of total cellular uptake.[13]Low to MediumDoes not distinguish between membrane-bound and cytosolic PROTACs. Can be labor-intensive.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature, comparing the permeability of various PROTACs, including the impact of PEGylation.

Table 1: PAMPA Permeability of Representative PROTACs
PROTACTargetE3 LigaseLinkerApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
PROTAC 1Androgen ReceptorVHLPEG-basedBelow Limit of Quantification[15]
PROTAC 19Androgen ReceptorVHLAdamantyl-based2.3[15]
VH032-based PROTAC (Compound 7)-VHL-0.6[16]
VH032-based PROTAC (Compound 9)-VHL-0.006[16]
VH032-based PROTAC (Compound 15)-VHL1-unit PEG-[16]
VH032-based PROTAC (Compound 17)-VHLAlkyl0.002[16]

Note: Direct comparative data for PEGylated vs. non-PEGylated PROTACs with otherwise identical structures is often limited in single publications. The data presented illustrates the range of permeability values observed for different PROTACs.

Table 2: Caco-2 Permeability of Representative PROTACs
PROTACApparent Permeability (Papp) A to B (x 10⁻⁶ cm/s)Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Representative PROTACsVery low to not measurable--[2]
PROTAC with improved linker--Decreased efflux compared to initial design[17]

Note: Specific Papp values for PROTACs in Caco-2 assays are less frequently reported in tabular format in the reviewed literature, with many studies qualitatively describing them as having "low" or "immeasurable" permeability.[2] Some studies focus on the change in efflux ratio with structural modification.[17]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological mechanisms is crucial for understanding these assays.

PAMPA_Workflow cluster_0 Donor Plate cluster_1 Acceptor Plate donor_well PROTAC in Buffer membrane Artificial Lipid Membrane donor_well->membrane Incubation acceptor_well Buffer analysis Quantification (LC-MS/MS) acceptor_well->analysis Sampling membrane->acceptor_well Passive Diffusion

Figure 1: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_0 Apical (Donor) Chamber cluster_1 Basolateral (Acceptor) Chamber cluster_2 Efflux Measurement apical PROTAC in Buffer cell_monolayer Caco-2 Cell Monolayer apical->cell_monolayer Incubation basolateral Buffer analysis Quantification (LC-MS/MS) basolateral->analysis Sampling cell_monolayer->basolateral Transport (A to B) apical_acceptor Buffer cell_monolayer->apical_acceptor Transport (B to A) basolateral_donor PROTAC in Buffer basolateral_donor->cell_monolayer Incubation apical_acceptor->analysis Sampling

Figure 2: Workflow of the Caco-2 Permeability Assay for both apical-to-basolateral and basolateral-to-apical transport.

NanoBRET_Pathway cluster_cell Live Cell PROTAC_in PEGylated PROTAC (Cell Permeable) NL_E3 NanoLuc-E3 Ligase (e.g., VHL/CRBN) PROTAC_in->NL_E3 Binds Tracer Fluorescent Tracer PROTAC_in->Tracer Displaces BRET BRET Signal NL_E3->BRET Energy Transfer to Tracer Tracer->NL_E3 Binds PROTAC_out Extracellular PROTAC PROTAC_out->PROTAC_in Cellular Uptake

Figure 3: Principle of the NanoBRET Target Engagement Assay for assessing intracellular PROTAC availability.

Detailed Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol is adapted from standard industry practices.[6]

Materials:

  • 96-well PAMPA plate (e.g., pION Inc.)

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (optional, may contain surfactants to improve solubility)

  • Lucifer yellow (for membrane integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Donor Solutions: Dilute the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in PBS.[6]

  • Hydrate (B1144303) the PAMPA Plate: Add the lipid membrane solution to the donor plate filter and allow it to hydrate according to the manufacturer's instructions.

  • Add Donor and Acceptor Solutions: Add the PROTAC donor solution to the donor wells and PBS (or acceptor sink buffer) to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates together and incubate for a defined period (e.g., 5 hours) at room temperature with gentle shaking.[6]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay Protocol

This protocol is a generalized procedure based on common practices.[8][18]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.[18] Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare Assay Solutions: Dilute the PROTAC stock solution to the final concentration (e.g., 10 µM) in HBSS.[8]

  • Apical to Basolateral (A-B) Transport: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the PROTAC solution to the apical (donor) chamber and fresh HBSS to the basolateral (acceptor) chamber. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[8] d. Collect samples from both the apical and basolateral chambers at the end of the incubation.

  • Basolateral to Apical (B-A) Transport: a. Follow the same procedure as for A-B transport, but add the PROTAC solution to the basolateral (donor) chamber and fresh HBSS to the apical (acceptor) chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B)

LC-MS/MS-Based Cellular Uptake Assay Protocol

This is a general protocol for measuring total cellular accumulation.

Materials:

  • Cultured cells of interest

  • Cell culture plates (e.g., 24-well)

  • Test PROTAC

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for a specific time period (e.g., 4 hours).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Sample Collection: Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Precipitate the proteins from the lysate (e.g., with acetonitrile) and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentration of the PROTAC.

  • Data Normalization: Normalize the intracellular PROTAC concentration to the protein concentration of the lysate to account for differences in cell number.

Conclusion

The assessment of cellular uptake and permeability is a cornerstone of successful PROTAC development. While traditional assays like PAMPA and Caco-2 provide valuable, albeit sometimes conflicting, insights into the permeability of these large molecules, newer methods like the NanoBRET Target Engagement assay offer a functional readout of intracellular availability. A multi-assay approach, combining direct quantification of uptake with functional target engagement, is often the most effective strategy to build a comprehensive understanding of a PROTAC's ability to reach its intracellular target and exert its therapeutic effect. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to navigate the complexities of PROTAC permeability and make informed decisions in their drug discovery and development programs.

References

Navigating the Maze of PROTAC Characterization: A Comparative Guide to Structural Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust structural validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in ensuring their therapeutic potential. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based methods for the structural confirmation of a representative Br-PEG4-methyl acetate (B1210297) PROTAC, offering insights into their respective strengths and applications.

The unique tripartite structure of PROTACs—comprising a ligand for an E3 ligase, a linker, and a ligand for the target protein—necessitates meticulous analytical characterization to confirm the successful synthesis and purity of the final molecule.[1] While various analytical techniques can be employed, NMR spectroscopy and high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stand out as the most powerful and complementary approaches. This guide will delve into the utility of these methods, providing experimental protocols and comparative data to aid researchers in selecting the optimal strategy for their workflow.

Illuminating the Molecular Architecture: NMR Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including complex constructs like PROTACs.[] It provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a comprehensive structural assignment. For a Br-PEG4-methyl acetate PROTAC, a suite of 1D and 2D NMR experiments is essential for complete characterization.

Key NMR Experiments for PROTAC Validation:

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. The integration of the signals in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

  • ¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton of the PROTAC.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system.[3] This is particularly useful for assembling the fragments of the PROTAC structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[4][5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[3][5] This is invaluable for connecting the different structural fragments of the PROTAC, such as the E3 ligase ligand, the linker, and the target protein ligand.

Hypothetical NMR Data for a this compound PROTAC

The following table summarizes the expected (hypothetical) NMR data for a this compound PROTAC. The chemical shifts are illustrative and would need to be confirmed by experimental data.

Technique Parameter Expected Observation for this compound PROTAC Information Gained
¹H NMR Chemical Shift (δ)Aromatic protons (7-8 ppm), PEG linker protons (3.5-4.0 ppm), methyl acetate protons (~2.1 ppm, 3.7 ppm)Confirms the presence of key functional groups and structural motifs.
IntegrationRelative integrals corresponding to the number of protons in each environment.Provides a quantitative ratio of the different proton types.
Coupling Constants (J)J-coupling between adjacent protons.Elucidates the connectivity of protons within spin systems.
¹³C NMR Chemical Shift (δ)Aromatic carbons (120-150 ppm), PEG linker carbons (~70 ppm), carbonyl carbon (~170 ppm), methyl carbons (~20-50 ppm)Confirms the carbon framework of the molecule.
2D COSY Cross-peaksCorrelations between adjacent protons in the aromatic rings, PEG linker, and acetate moiety.Maps out the proton-proton connectivity network.
2D HSQC Cross-peaksCorrelations between each proton and its directly attached carbon.Unambiguously assigns carbon signals.
2D HMBC Cross-peaksCorrelations between protons on the linker and carbons on the aromatic ligands; correlation between the methyl protons of the acetate and the carbonyl carbon.Confirms the assembly of the entire PROTAC structure by showing long-range connectivities.
Experimental Protocol: NMR Analysis of a PROTAC
  • Sample Preparation: Dissolve 5-20 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved to avoid poor spectral resolution.[6]

  • Instrument Setup: The analysis can be performed on a 400, 500, or 600 MHz NMR spectrometer.[7] Higher field strengths will provide better signal dispersion, which is advantageous for complex molecules like PROTACs.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.[5]

  • Data Processing and Analysis: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of the PROTAC.

Alternative and Complementary Methods: LC-MS and HRMS

Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are powerful analytical techniques that provide information on the molecular weight and purity of a synthesized PROTAC.[] These methods are often used in conjunction with NMR for comprehensive characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC separates the components of a mixture, and MS provides the mass-to-charge ratio (m/z) of the eluted components. This is crucial for assessing the purity of the synthesized PROTAC and identifying any byproducts or impurities.[]

  • HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This serves as a powerful confirmation of the PROTAC's identity.

Quantitative Data from LC-MS and HRMS
Technique Parameter Typical Value for a PROTAC Information Gained
LC-MS Purity (%)>95%Assesses the purity of the final compound.[9]
Retention Time (min)Varies depending on the column and mobile phase.A characteristic property of the compound under specific chromatographic conditions.
HRMS Exact Mass (m/z)Measured to within 5 ppm of the calculated mass.Confirms the elemental composition and molecular formula.
Experimental Protocol: LC-MS and HRMS Analysis of a PROTAC
  • Sample Preparation: Prepare a dilute solution of the PROTAC (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[10]

  • LC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[11]

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, often with an additive like 0.1% formic acid to improve ionization.[11]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as PROTACs typically contain basic nitrogen atoms that are readily protonated.

    • Mass Analyzer: For routine purity checks, a single quadrupole or ion trap mass spectrometer can be used. For accurate mass determination, a time-of-flight (TOF) or Orbitrap mass analyzer is required.

  • Data Analysis: Analyze the chromatogram to determine the retention time and purity of the PROTAC. For HRMS data, compare the measured exact mass to the calculated mass for the expected molecular formula.

Workflow for PROTAC Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized PROTAC, integrating both NMR and MS techniques.

PROTAC_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Final Confirmation Synthesis PROTAC Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Purity & Structure MS LC-MS / HRMS Purification->MS Purity & Molecular Weight Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure

Workflow for PROTAC structural validation.

Conclusion

Both NMR spectroscopy and MS-based methods are indispensable tools in the development of PROTACs. While LC-MS and HRMS provide rapid and sensitive confirmation of molecular weight and purity, NMR spectroscopy offers an unparalleled level of structural detail, enabling the complete and unambiguous assignment of the molecule's architecture. For rigorous structural validation, a combined approach is recommended. By leveraging the complementary strengths of these techniques, researchers can ensure the quality and integrity of their PROTAC molecules, paving the way for successful downstream biological evaluation and drug development.

References

A Comparative Guide to the Biological Evaluation of PROTACs: A Focus on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with different chemical linkers, with a focus on polyethylene (B3416737) glycol (PEG)-based linkers. While specific data for PROTACs utilizing a Br-PEG4-methyl acetate (B1210297) linker is not extensively available in public literature, this guide will use the well-characterized BRD4-targeting PROTACs as a case study to illustrate the impact of linker composition on biological activity. The experimental data presented herein is compiled from various studies to offer a comparative framework for researchers designing and evaluating novel PROTACs.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[2][3]

PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the molecule.[4][5] The defined length of PEG units also allows for systematic optimization of the distance between the POI and the E3 ligase.[2]

Comparative Performance of BRD4-Targeting PROTACs with Different Linkers

Bromodomain-containing protein 4 (BRD4) is a key therapeutic target in various cancers, and numerous PROTACs have been developed to induce its degradation.[6][7] The following table summarizes the degradation performance (DC50 and Dmax) of several BRD4-targeting PROTACs with different linkers, illustrating the impact of linker composition on efficacy. Lower DC50 values indicate higher potency, and higher Dmax values represent greater degradation efficacy.[8]

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHL4-unit PEGHeLa~100>80[2]
ARV-825 CRBN8-atom PEG/AlkylBurkitt's Lymphoma<1>95[2][6]
dBET1 CRBN11-atom PEG/AlkylMV4;11 (AML)~430>90[6]
Compound 29 CRBN12-atom PEGMDA-MB-23112090[9]
Compound 34 CRBN13-atom PiperazineMDA-MB-2316095[9]
Compound 37 CRBN10-atom Acyloxy AmideMDA-MB-2316295[9]

Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture and PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-POI) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry, DC50/Dmax calculation) I->J

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Efficacy Efficacy (DC50, Dmax) Length->Efficacy Selectivity Selectivity Length->Selectivity Composition Composition (e.g., PEG, Alkyl) Composition->Efficacy Pharmacokinetics Pharmacokinetics (Solubility, Permeability) Composition->Pharmacokinetics Rigidity Rigidity Rigidity->Selectivity

Caption: Logical Relationship of Linker Properties.

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[8]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[8]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate dose-response curves to determine the DC50 and Dmax values.[1]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[10]

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., VHL or CRBN complex)

  • Purified target protein (POI)

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

  • PROTAC compound and vehicle control (DMSO)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: Assemble the ubiquitination reaction mixture on ice. A typical reaction includes E1, E2, E3 ligase, POI, ubiquitin, ATP, and ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC compound or DMSO vehicle to the respective reaction tubes.

  • Initiate Reaction: Initiate the reaction by transferring the tubes to a 30-37°C water bath for a specified time (e.g., 60-120 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Boil the samples and resolve them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the POI.

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[10]

Controls: It is crucial to include control reactions, such as reactions lacking E1, E3, or the PROTAC, to ensure that the observed ubiquitination is dependent on all components of the system.[10]

Conclusion

The biological evaluation of PROTACs requires a multi-faceted approach, with careful consideration of the linker's role in mediating target protein degradation. While a PROTAC synthesized with a Br-PEG4-methyl acetate linker is not yet widely characterized, the comparative data on BRD4-targeting PROTACs demonstrates that PEG-based linkers are effective in promoting potent degradation. The experimental protocols provided in this guide offer a standardized framework for assessing the efficacy of novel PROTACs, enabling researchers to make informed decisions in the development of next-generation targeted protein degraders.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Br-PEG4-methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While PEG-based linkers, such as Br-PEG4-methyl acetate (B1210297), have been a popular choice due to their hydrophilicity and synthetic tractability, a growing body of evidence highlights the advantages of exploring a more diverse chemical space for this crucial component. This guide provides an objective comparison of common alternatives to PEG linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple spacer; it profoundly influences the molecule's solubility, cell permeability, metabolic stability, and, most importantly, the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][2] This guide will delve into the performance of three major classes of alternative linkers: alkyl/hydrocarbon chains, rigid linkers (incorporating cyclic moieties like piperazine (B1678402)/piperidine), and "clickable" triazole linkers.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is often measured by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[3] The following tables summarize experimental data comparing the performance of different linker types.

Table 1: Impact of Linker Composition on Protein Degradation
Target ProteinE3 LigaseLinker TypeKey FindingsDC50 (nM)Dmax (%)Reference(s)
BRD4VHLPEG vs. Alkyl/EtherAlkyl/ether linkers showed comparable or improved potency over PEG linkers.Varied>90[4]
BTKCRBNPEG (varying lengths)Longer PEG linkers led to more effective degradation.1-40>90[5]
Androgen Receptor (AR)VHLRigid (Piperidine/Alkyne)A highly rigid linker induced potent AR depletion.< 1>95[]
CDK9CRBNTriazole vs. AlkaneA triazole-containing linker resulted in higher degradation efficiency than a simple alkane chain.N/AN/A[7]
Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties
PropertyAlkyl/Hydrocarbon LinkersRigid Linkers (Piperazine/Piperidine)Triazole LinkersPEG Linkers (for comparison)
Cell Permeability Generally higher due to increased lipophilicity.[8]Can be optimized; rigidity may aid in adopting membrane-permeable conformations.[9][10]Can be modulated by overall molecular properties.Can be lower due to increased polarity, though this is not a universal rule.[10][11]
Solubility Lower aqueous solubility.[1]The basic nature of piperazine can improve aqueous solubility upon protonation.[]Generally good solubility.High aqueous solubility.[1]
Metabolic Stability Generally more stable to oxidative metabolism.[][13]The cyclic structure can enhance metabolic stability by preventing N-dealkylation.[9][13]The triazole ring is metabolically robust.[1]Can be susceptible to oxidation.[1]
Ternary Complex Formation Flexibility can be advantageous but may incur an entropic penalty.Pre-organization of the PROTAC into a bioactive conformation can enhance ternary complex stability.[2]The rigid triazole can contribute to a more defined conformation for binding.Flexibility can be beneficial for achieving a productive ternary complex.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and action, the following diagrams illustrate key pathways and experimental workflows.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Synthesis Linker Synthesis (Alkyl, Rigid, Click) Ligand_Coupling Ligand Coupling Linker_Synthesis->Ligand_Coupling Purification Purification & Characterization Ligand_Coupling->Purification Ternary_Complex Ternary Complex Formation (SPR, ITC, NanoBRET) Purification->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Cell_Permeability Cell Permeability Assay (PAMPA) Purification->Cell_Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes) Purification->Metabolic_Stability Ternary_Complex->Degradation_Assay Informs Cell_Permeability->Degradation_Assay Informs Metabolic_Stability->Degradation_Assay Informs

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

General Synthesis of a PROTAC with an Alkyl Linker

This protocol outlines a general approach for synthesizing a PROTAC using a bifunctional alkyl linker.

Materials:

  • Warhead (POI ligand) with a reactive handle (e.g., amine or carboxylic acid)

  • Anchor (E3 ligase ligand) with an orthogonal reactive handle

  • Bifunctional alkyl linker (e.g., Br-(CH2)n-COOH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Standard purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

  • First Coupling Reaction: Dissolve the warhead (or anchor) with a carboxylic acid group (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes. Add the amine-functionalized end of the alkyl linker (1.1 eq) and stir at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Second Coupling Reaction: Couple the other end of the linker to the second ligand (anchor or warhead) using a similar amide coupling procedure.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.

Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the "clicking" of an azide-functionalized warhead to an alkyne-functionalized anchor.

Materials:

  • Azide-functionalized warhead (1.0 eq)

  • Alkyne-functionalized anchor (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the azide (B81097) and alkyne components in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC using standard methods such as preparative HPLC.[14]

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general workflow for assessing the formation and stability of the ternary complex.

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC compound

  • SPR instrument and sensor chips

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics.

  • Ternary Complex Formation: Inject a mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics of ternary complex formation and dissociation. This allows for the calculation of the cooperativity of the complex.[5]

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule. While PEG-based linkers have been widely used, a wealth of data now supports the exploration of alternatives such as alkyl/hydrocarbon chains, rigid linkers, and triazole-based linkers to optimize the performance of PROTACs. Alkyl linkers can enhance cell permeability and metabolic stability, while rigid linkers may improve potency by pre-organizing the molecule for ternary complex formation. "Clickable" triazole linkers offer a modular and efficient synthetic route to novel PROTACs with favorable properties. The optimal linker choice is highly dependent on the specific target and E3 ligase pair, necessitating a systematic and data-driven approach to linker design and optimization. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in their quest to develop the next generation of potent and selective protein degraders.

References

A Comparative Guide to the Degradation Efficiency of BET-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the degradation efficiency of prominent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. While the specific term "Br-PEG4-methyl acetate (B1210297) PROTACs" does not correspond to a widely recognized named PROTAC, it likely describes a compound targeting a bromodomain ("Br") with a polyethylene (B3416737) glycol (PEG) linker. This guide will, therefore, focus on well-characterized BET-targeting PROTACs such as MZ1, dBET6, and ARV-825, which represent relevant and well-documented alternatives.

This comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of the performance of these molecules based on available experimental data. We will delve into their degradation efficiency, the experimental methods used to determine this, and the underlying mechanism of action.

Comparative Degradation Efficiency of BET-Targeting PROTACs

The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of a target protein. This is quantified by two key parameters:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC.

The following table summarizes the degradation efficiencies of several key BET-targeting PROTACs across various cancer cell lines.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell LineDC50Dmax
MZ1 VHLBRD4 (preferential), BRD2, BRD3H6618 nM>95% at 100 nM
H83823 nM>95% at 100 nM
dBET6 CRBNBET BromodomainsHEK293T6 nM97%
T-ALL cell lines<10 nM>90%
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1 nMNot Reported
Multiple Myeloma (KMS11)<1 nMNot Reported
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)<1 nM, <5 nMNot Reported

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that function by inducing the degradation of target proteins through the ubiquitin-proteasome system.[2] They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome to recognize and degrade the protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC E3 Ligase E3 Ligase PROTAC->E3 Ligase Polyubiquitinated Target Target Protein (Polyubiquitinated) E3 Ligase->Polyubiquitinated Target Ubiquitination Ub Ub Proteasome 26S Proteasome Polyubiquitinated Target->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

Accurate assessment of PROTAC degradation efficiency is crucial for their development and comparison. The following are standard protocols for key experiments.

Western blotting is a widely used technique to quantify the reduction in the amount of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 pM to 10 µM) for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[1]

  • Compound Treatment : Prepare serial dilutions of the PROTACs. Add the compounds to the wells and include a vehicle control.[1]

  • Incubation : Incubate the plate for 72-96 hours.[1]

  • Assay : Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis : Plot the cell viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., CTG) PROTAC_Treatment->Viability_Assay Western_Blot Western Blot (Protein Levels) Cell_Lysis->Western_Blot Quantification Densitometry Quantification Western_Blot->Quantification IC50 Calculate IC50 Viability_Assay->IC50 DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax

Experimental Workflow for PROTAC Evaluation

Conclusion

The comparison of BET-targeting PROTACs like MZ1, dBET6, and ARV-825 reveals their high potency in inducing the degradation of BRD4 and other BET family proteins at nanomolar concentrations.[3][4] The choice of a specific PROTAC for research or therapeutic development will depend on factors such as the target selectivity profile, the E3 ligase utilized, and the specific cellular context. The provided experimental protocols offer a standardized framework for the evaluation and comparison of the degradation efficiency of these and other novel PROTAC molecules.

References

Safety Operating Guide

Proper Disposal of Br-PEG4-methyl acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Br-PEG4-methyl acetate (B1210297) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Br-PEG4-methyl acetate, treating it as a halogenated organic compound. Adherence to these protocols is critical to minimize risks and maintain a safe research environment.

Hazard Assessment and Safety Precautions

This compound should be handled with caution, assuming it possesses hazards associated with its constituent parts: the flammable and irritant nature of methyl acetate, and the characteristic hazards of brominated organic compounds.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Protective Clothing: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of handling.

Quantitative Data Summary

For quick reference, the table below summarizes key hazard information extrapolated from data on methyl acetate, a component of this compound.

Hazard ClassificationData PointSource Reference
Flammability Highly flammable liquid and vapor[1][2]
Eye Irritation Causes serious eye irritation[1][2]
Specific Target Organ Toxicity May cause drowsiness or dizziness[1][2]

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management.

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container specifically for "Halogenated Organic Waste."[3][4]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[1][3] This prevents dangerous chemical reactions and simplifies the final disposal process.

Step 2: Container Labeling

Clear and accurate labeling is essential for safety and regulatory compliance.

  • Contents Identification: Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a constituent. Include the approximate concentration if known.

  • Hazard Symbols: Affix appropriate hazard pictograms, which, based on the components, should include the flame symbol for flammability and the exclamation mark for irritation.

Step 3: Storage of Waste

Store the waste container in a designated and safe location pending disposal.

  • Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[3]

  • Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood or a designated hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Professional Disposal: Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a certified waste management company.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. Halogenated organic waste is typically disposed of via high-temperature incineration at a permitted facility.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Don PPE Don PPE Identify Waste Identify Waste as This compound Don PPE->Identify Waste Segregate Waste Segregate into Halogenated Organic Waste Container Identify Waste->Segregate Waste Label Container Label Container with Contents and Hazards Segregate Waste->Label Container Seal Container Securely Seal Container Label Container->Seal Container Store Safely Store in Ventilated Area with Secondary Containment Seal Container->Store Safely Contact EHS Contact Environmental Health & Safety (EHS) Store Safely->Contact EHS Arrange Pickup Arrange for Professional Waste Pickup Contact EHS->Arrange Pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.